molecular formula C10H9N3 B084792 6-Phenylpyridazin-3-amine CAS No. 14966-91-7

6-Phenylpyridazin-3-amine

Cat. No.: B084792
CAS No.: 14966-91-7
M. Wt: 171.2 g/mol
InChI Key: YTDZFWNQRRMELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylpyridazin-3-amine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDZFWNQRRMELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474739
Record name 6-phenylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14966-91-7
Record name 6-phenylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-Phenylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Phenylpyridazin-3-amine, a heterocyclic amine featuring a pyridazine core, is a compound of significant interest in medicinal chemistry. The pyridazine nucleus is recognized as a privileged scaffold, forming the basis for numerous compounds with a wide array of biological activities.[1][2] The presence of a phenyl group at the 6-position and an amino group at the 3-position provides a versatile platform for synthetic modifications, enabling the exploration of its therapeutic potential.[2][3] This document serves as a comprehensive technical guide, consolidating the core chemical properties, experimental protocols, and potential biological relevance of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a snapshot of its identity and physical characteristics.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14966-91-7[4][5]
Molecular Formula C₁₀H₉N₃[4][5]
Molecular Weight 171.20 g/mol [4][5]
Exact Mass 171.08000 Da[4][6]
Melting Point 152 °C[4][5]
Boiling Point (Predicted) 403.0 ± 25.0 °C[4][5]
Density (Predicted) 1.193 ± 0.06 g/cm³[4][5]
pKa (Predicted) 4.84 ± 0.10[5]
Solubility Moderately soluble in polar solvents.[3]
Appearance Light/pale yellow solid.[3]

Table 2: Computational and Spectroscopic Data

PropertyValueReference
XLogP3 2.307[4][6]
Polar Surface Area (PSA) 51.8 Ų[4][6]
Refractive Index (Predicted) 1.634[4][6]
Flash Point 226.4 °C[4][6]
Vapor Pressure 0 mmHg at 25°C[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and effective method for synthesizing 6-aryl-pyridazin-3-amines is the Suzuki-Miyaura cross-coupling reaction.[5][7] This protocol involves the palladium-catalyzed reaction between a halo-pyridazine and a boronic acid.

Materials:

  • 3,6-Dichloropyridazine[5]

  • Phenylboronic acid[5]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]

  • Sodium carbonate (Na₂CO₃)[5]

  • Toluene[5]

  • Ethyl acetate[5]

  • Ammonium hydroxide[5]

Procedure:

  • In a reaction vessel, combine 3,6-Dichloropyridazine, Phenylboronic acid, and a suitable solvent like toluene.

  • Add an aqueous solution of sodium carbonate as the base.

  • Purge the mixture with an inert gas (e.g., nitrogen or argon).

  • Introduce the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture under reflux until the starting materials are consumed, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and perform a work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • The amination of the resulting 3-chloro-6-phenylpyridazine is then carried out using a source of ammonia, such as aqueous ammonium hydroxide, often under elevated temperature and pressure in a sealed vessel to yield this compound.[2]

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final compound.

G Synthesis Workflow: this compound A Starting Materials (3,6-Dichloropyridazine, Phenylboronic Acid) B Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Toluene) A->B C Intermediate (3-Chloro-6-phenylpyridazine) B->C D Amination (Aqueous Ammonia, Heat) C->D E Crude Product D->E F Purification (Recrystallization or Column Chromatography) E->F G Final Product (this compound) F->G

Synthesis and Purification Workflow.
Spectroscopic Characterization Protocols

Accurate structural elucidation is paramount. While experimental spectra for this specific compound are not widely published, standard protocols based on analogous structures are provided.[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The N-H protons of the primary amine are expected to appear as a broad signal, typically in the range of 0.5-5.0 ppm, which can exchange with D₂O.[9] Aromatic protons will be observed in the downfield region.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm range.[9]

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Key expected absorptions include a doublet for the N-H stretch of the primary amine around 3300-3500 cm⁻¹ and C-N stretching absorptions in the 1000-1350 cm⁻¹ range.[9]

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Acquisition: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting spectrum should show a molecular ion peak [M+H]⁺ or M⁺ corresponding to the compound's molecular weight (171.20 g/mol ).

G Structural Elucidation Logic Structure This compound (C10H9N3) MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR H_NMR 1H NMR Structure->H_NMR C_NMR 13C NMR Structure->C_NMR MS_info Provides Molecular Weight (171.20 g/mol) MS->MS_info IR_info Confirms Functional Groups (Amine N-H stretch) IR->IR_info H_NMR_info Shows Proton Environment & Connectivity H_NMR->H_NMR_info C_NMR_info Reveals Carbon Skeleton & Symmetry C_NMR->C_NMR_info G Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF Inhibitor->MEK

References

An In-depth Technical Guide to the Synthesis of 6-Phenylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-phenylpyridazin-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridazine core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, notably as kinase inhibitors. This document details key synthetic methodologies, presents quantitative data for representative compounds, and outlines the biological context for their development.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached through two primary strategies: the construction of the pyridazine ring followed by functionalization, or the modification of a pre-formed pyridazine scaffold. Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to achieve high efficiency and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, it is most commonly employed to introduce the phenyl group at the 6-position of the pyridazine ring. The reaction typically involves the coupling of a chloropyridazine derivative with phenylboronic acid in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. It is particularly useful for introducing the 3-amino group onto the pyridazine scaffold by reacting a 3-chloropyridazine derivative with an ammonia surrogate or a primary/secondary amine.

Classical Cyclization Reactions

The pyridazine ring itself can be constructed through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound derivatives, this would involve a phenyl-substituted dicarbonyl precursor. While fundamental, this approach is often less direct for generating diverse derivatives compared to the cross-coupling strategies.

Aza-Diels-Alder Reaction

A metal-free alternative for the synthesis of 6-aryl-pyridazin-3-amines involves an inverse electron-demand aza-Diels-Alder reaction. This method utilizes electron-deficient 1,2,3-triazines as dienes and electron-rich 1-propynylamines as dienophiles, offering a regioselective route to the desired products under neutral conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This two-step protocol starts from the commercially available 3-amino-6-chloropyridazine.

Step 1: Suzuki-Miyaura Coupling

  • Reaction: 3-amino-6-chloropyridazine + Phenylboronic acid → this compound

  • Materials:

    • 3-amino-6-chloropyridazine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine, phenylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Add the palladium catalyst to the mixture under the inert atmosphere.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain this compound.[2][3]

Protocol 2: Synthesis of N-Substituted-6-phenylpyridazin-3-amine Derivatives via Buchwald-Hartwig Amination

This protocol outlines the synthesis starting from 3-chloro-6-phenylpyridazine.

  • Reaction: 3-chloro-6-phenylpyridazine + Amine → N-substituted-6-phenylpyridazin-3-amine

  • Materials:

    • 3-chloro-6-phenylpyridazine (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • Xantphos (ligand) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine 3-chloro-6-phenylpyridazine, Pd(OAc)₂, Xantphos, and NaOtBu.

    • Add anhydrous toluene, followed by the amine.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (typically 12-24 hours).

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative data for this compound and its derivatives synthesized through various methods.

Compound Starting Materials Method Yield (%) m.p. (°C) Reference
This compound3-amino-6-chloropyridazine, Phenylboronic acidSuzuki-MiyauraGood152[4]
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, POCl₃Chlorination86179-181[5]
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, Hydrazine hydrateNucleophilic Substitution55102-104[5]
N,3-Bis(4-chlorophenyl)-6-phenylpyridazino[4,3-e][2][6][7]triazin-4(1H)-amine4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, p-chlorobenzaldehydeCyclization50158-160[5]
6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one3-Oxo-2-phenylhydrazonopropanal, p-nitrophenylacetic acidCyclization89182-183[8]
Compound ¹H NMR (δ ppm, Solvent) MS (m/z) Reference
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine4.35 (s, 1H, NH), 4.40 (s, 1H, NH), 6.64 (s, 1H, pyridazine-H), 6.71–7.97 (m, 9H, Ar-H)330 (M⁺), 332 (M⁺+2)[5]
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine4.38 (s, 1H, NH), 4.45 (s, 1H, NH), 5.14 (s, 2H, NH₂), 6.64 (s, 1H, pyridazine-H), 7.17–8.31 (m, 9H, Ar-H), 8.89 (s, 1H, NH)326 (M⁺), 328 (M⁺+2)[5]
N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e][2][6][7]triazin-4(1H)-amine2.38 (s, 3H, CH₃), 4.35 (s, 1H, NH), 6.7 (s, 1H, pyridazine-H), 7.27–8.35 (m, 9H, Ar-H), 8.96 (s, 1H, NH)350 (M⁺), 352 (M⁺+2)[5]
6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one(DMSO-d₆): 2.51 (s, 3H, CH₃), 7.51 (t, 1H, Ar-H), 7.58 (t, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 8.11 (s, 1H, pyridazine H5), 8.14 (d, 2H, Ar-H), 8.31 (d, 2H, Ar-H)335 (M⁺)[8]

Visualizing Synthetic and Biological Pathways

Synthetic Workflow

The overall process from starting materials to a biologically evaluated this compound derivative can be visualized as a multi-stage workflow. This typically involves the initial synthesis of the core structure, followed by purification, characterization, and subsequent biological screening.

G General Synthetic and Screening Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Evaluation A Starting Materials (e.g., 3-amino-6-chloropyridazine, phenylboronic acid) B Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Structure Verification (NMR, MS, IR) D->E Pure Compound F Primary Screening (e.g., Kinase Assay) E->F Characterized Compound G Hit Confirmation & Dose-Response F->G H Lead Compound G->H

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a key aspect of this synthetic strategy. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, continuously regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx_l2 R¹-Pd(II)-X L₂ oxidative_addition->r_pdx_l2 transmetalation Transmetalation r_pdx_l2->transmetalation r1_pd_r2_l2 R¹-Pd(II)-R² L₂ transmetalation->r1_pd_r2_l2 reductive_elimination Reductive Elimination r1_pd_r2_l2->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-X (e.g., 3-amino-6-chloropyridazine) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (e.g., Phenylboronic acid) boronic_acid->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Biological Context: Targeting the p38 MAPK Signaling Pathway

Pyridazine derivatives have been identified as potent inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase.[4][9][10] The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses.[11][12] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.

The pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[11][13] Activated p38 then phosphorylates downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), leading to the production of pro-inflammatory cytokines and other cellular responses.[11] Small molecule inhibitors of p38, such as certain this compound derivatives, can block this cascade and thereby reduce the inflammatory response.

p38_MAPK_Pathway p38 MAPK Signaling Pathway stimuli Stress Stimuli (e.g., UV, Osmotic Shock) Inflammatory Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1, MEKKs) stimuli->mapkkk mkk36 MKK3 / MKK6 mapkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates substrates Downstream Substrates p38->substrates tf Transcription Factors (e.g., ATF-2, MEF2C) substrates->tf kinases Other Kinases (e.g., MAPKAPK-2) substrates->kinases response Cellular Response (Inflammation, Apoptosis, Cytokine Production) tf->response kinases->response inhibitor This compound Derivative (Inhibitor) inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the point of intervention for pyridazine-based inhibitors.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Phenylpyridazin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives, particularly pyridazin-3-amine analogs, have demonstrated a wide spectrum of biological activities, making them a focal point for drug discovery and development.[1][2] The unique physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and π-π stacking interactions, contribute to its versatility in molecular recognition.[3] This technical guide offers a comprehensive overview of the potential therapeutic targets of 6-phenylpyridazin-3-amine and its structurally related analogs, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and provides visual representations of crucial signaling pathways.

While direct experimental data for this compound itself is limited in publicly available literature, extensive research on analogous pyridazine and pyridazinone derivatives provides a strong basis for postulating its therapeutic targets.[4][5] These compounds have shown significant promise as anticancer, anti-inflammatory, and neuroprotective agents, primarily through the modulation of protein kinases.[4][6][7]

Protein Kinases: Prime Targets for Therapeutic Intervention

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, especially cancer.[6] The pyridazine scaffold is a common feature in a multitude of kinase inhibitors.[4][6]

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a multifunctional serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell cycle regulation, inflammation, and apoptosis.[8][9] Its involvement in diseases like Alzheimer's, diabetes, and cancer has made it an important molecular target for drug development.[8][9] GSK-3β is a key component of multiple signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[9][10][11]

Signaling Pathway:

The activity of GSK-3β is tightly regulated. For instance, in the Wnt signaling pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for degradation.[8][10] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it regulates gene expression.[8] Conversely, kinases like Akt can phosphorylate GSK-3β at Ser-9, leading to its inactivation.[8][11]

GSK3B_Pathway cluster_inhibition Inhibitory Inputs cluster_activation Activating Inputs cluster_outputs Downstream Targets Akt Akt GSK3B GSK-3β Akt->GSK3B Inh (p-Ser9) PKC PKC PKC->GSK3B Inh (p-Ser9) Wnt Wnt Wnt->GSK3B Inh ZAK1 ZAK1 ZAK1->GSK3B Act (p-Tyr216) Fyn Fyn Fyn->GSK3B Act (p-Tyr216) beta_catenin β-catenin GSK3B->beta_catenin Phosphorylates CyclinD1 Cyclin D1 GSK3B->CyclinD1 Phosphorylates p53 p53 GSK3B->p53 Phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation Gene_Expression Gene Expression beta_catenin->Gene_Expression Translocates to Nucleus CyclinD1->Degradation Compound This compound (Hypothesized) Compound->GSK3B Potential Inhibition

Caption: Hypothesized inhibition of the GSK-3β signaling pathway by this compound.

Quantitative Data:

While specific IC50 values for this compound against GSK-3β are not available, related pyridazine and pyridazinone derivatives have shown potent inhibitory activity against various kinases. The table below presents hypothetical data for illustrative purposes, contextualized with known inhibitors.

CompoundTarget KinaseIC50 (nM)
This compound GSK-3β (Hypothesized) <100
PalbociclibCDK4/611 / 15
StaurosporinePan-Kinase~10
Data is presented as a hypothetical representation for illustrative purposes.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method to assess the inhibitory activity of a compound against a protein kinase like GSK-3β, often using a luminescence-based assay that measures ATP consumption.[13]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β.

  • Materials:

    • Recombinant human GSK-3β enzyme.

    • Kinase-specific substrate peptide (e.g., a synthetic peptide with a phosphorylation site for GSK-3β).

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound (test compound) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

    • Enzyme Addition: Add the GSK-3β enzyme and substrate mixture to all wells.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

    • Detection - Step 1: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Detection - Step 2: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Measurement: Read the luminescence on a microplate reader. The signal is directly proportional to kinase activity.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.[13]

Other Potential Kinase Targets

Based on the activity of structurally related compounds, other potential kinase targets for this compound derivatives include:

  • c-Jun N-terminal Kinase 1 (JNK1): A key player in stress-induced signaling pathways related to inflammation and apoptosis.[6][14]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is vital for tumor growth.[1]

  • PIM Kinases: A family of serine/threonine kinases often overexpressed in cancers, promoting cell survival and proliferation.[6]

Other Potential Therapeutic Targets

The versatile structure of the pyridazine core allows for interaction with other classes of biological targets beyond kinases.[2][6]

Phosphodiesterases (PDEs)

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Their inhibition can lead to various therapeutic effects, including anti-inflammatory actions and vasodilation.[15] Pyridazinone derivatives, which are structurally similar to pyridazin-3-amines, have been developed as potent PDE4 inhibitors for treating respiratory diseases.[15]

Quantitative Data:

The following table shows the inhibitory activity of a representative pyridazinone derivative against PDE4B.

CompoundTarget% Inhibition (at 20 µM)IC50 (nM)
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B64%251 ± 18
Data from a study on pyridazinone derivatives as PDE4 inhibitors.[15]
Sigma Receptors

Sigma receptors (σ1 and σ2) are located in the endoplasmic reticulum and are implicated in neurological disorders and cancer.[6] The basic amine group present in this compound is a common feature in many sigma receptor ligands, suggesting a potential interaction.[6] The σ2 receptor, in particular, is overexpressed in proliferating tumor cells, making it a promising target for cancer therapeutics.[6]

Experimental Workflows and Future Directions

The validation of these potential therapeutic targets requires a systematic approach, beginning with in vitro screening and progressing to cellular and in vivo models.

Workflow for Target Validation:

Target_Validation_Workflow Start Compound Synthesis (this compound & Analogs) HTS High-Throughput Screening (e.g., Kinase Panel) Start->HTS Hit_ID Hit Identification & Prioritization HTS->Hit_ID Dose_Response IC50 Determination (Dose-Response Curves) Hit_ID->Dose_Response Potent Hits Cell_Assays Cell-Based Assays (Viability, Apoptosis, Cytokine Prod.) Dose_Response->Cell_Assays In_Vivo In Vivo Models (e.g., Xenograft, Inflammation) Cell_Assays->In_Vivo Active in Cells Conclusion Lead Optimization In_Vivo->Conclusion

Caption: A generalized workflow for the discovery and validation of drug candidates.

Experimental Protocol: Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.[1][16]

  • Objective: To determine the effect of this compound on the viability of a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., HeLa, A549).

    • Cell culture medium and supplements.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • DMSO.

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.[1]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

    • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Conclusion

Derivatives based on the this compound scaffold represent a promising class of molecules with significant potential for therapeutic intervention across multiple diseases. The primary targets are likely to be protein kinases, such as GSK-3β and JNK1, which are central to the pathology of cancer and inflammatory conditions. Furthermore, the potential for these compounds to modulate other targets like phosphodiesterases and sigma receptors broadens their therapeutic applicability. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate and validate the biological activity of this versatile chemical class, paving the way for the development of novel therapeutics.

References

The 6-Phenylpyridazin-3-amine Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a multitude of biologically active agents. Among the various classes of pyridazine derivatives, the 6-phenylpyridazin-3-amine core has emerged as a particularly promising starting point for the development of novel therapeutics, especially in the realms of oncology and cardiovascular diseases. The presence of the 3-amino group often facilitates crucial interactions with the hinge region of kinase enzymes, a key target class in cancer therapy.[1][2] Concurrently, the phenyl group at the 6-position provides a versatile handle for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][3]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives. It aims to furnish researchers and drug development professionals with a detailed understanding of how structural modifications to this core influence biological activity. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways to inform the rational design of future therapeutic agents based on this versatile scaffold.

Data Presentation: Structure-Activity Relationships

The following tables summarize the quantitative biological data for a series of this compound analogs and related pyridazine derivatives. The data has been compiled from various sources and is intended to provide a comparative overview of the impact of different substituents on biological activity. It is important to note that direct comparisons of absolute values should be made with caution, as assay conditions may vary between studies.

Table 1: Kinase Inhibitory Activity of 6-Substituted Pyridazin-3-amine Analogs
Compound ID6-SubstituentTarget KinaseIC50 (nM)Reference
1a PhenylJNK1150[1]
1b 4-MethoxyphenylJNK195[1]
1c 4-ChlorophenylJNK1120[1]
1d 4-(Dimethylamino)phenylJNK175[1]
2a PhenylVEGFR-2210[2]
2b 3,4-DimethoxyphenylVEGFR-2155[2]
2c 4-HydroxyphenylVEGFR-2180[2]

Note: Data is compiled from multiple sources for illustrative SAR purposes. Assay conditions may differ.

Table 2: Antiproliferative Activity of 6-Aryl Pyridazine and Pyridazinone Derivatives
Compound IDScaffold6-Aryl SubstituentCell LineGI50 (µM)Reference
3a 6-Aryl-dihydropyridazinone4-ChlorophenylVarious< 1[4]
3b 6-Aryl-dihydropyridazinone4-MethoxyphenylVarious1.5[4]
4a 6-Aryl-2-benzoyl-pyridinePhenylA375 (Melanoma)0.0018[5]
4b 6-Aryl-2-benzoyl-pyridine4-MethoxyphenylA375 (Melanoma)0.0021[5]

Note: GI50 is the concentration required to inhibit cell growth by 50%. This table includes closely related scaffolds to infer broader SAR principles.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of pyridazine derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay.[2]

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • ATP (Adenosine triphosphate)

    • Poly(Glu,Tyr) 4:1 substrate

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Reaction Setup: In a multi-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).

    • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except for the "no enzyme" control wells.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using the ADP-Glo™ Kinase Assay kit. This involves two steps:

      • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction that produces light.

    • Luminescence Measurement: Measure the luminescence signal using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the antiproliferative effects of compounds on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., A549, HeLa)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability against compound concentration.

Ex Vivo Aortic Ring Vasorelaxant Activity Assay

This protocol describes an ex vivo method to evaluate the vasorelaxant effects of compounds on isolated rat aortic rings.

  • Materials:

    • Thoracic aorta from a male Wistar rat

    • Krebs-Henseleit solution

    • Phenylephrine or Potassium Chloride (KCl) for pre-contraction

    • Test compounds (dissolved in a suitable solvent)

    • Organ bath system with force transducers

    • Data acquisition system

  • Procedure:

    • Aortic Ring Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.

    • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

    • Pre-contraction: Induce a sustained contraction of the aortic rings with a submaximal concentration of phenylephrine or KCl.

    • Compound Addition: Once the contraction is stable, add the test compounds in a cumulative manner to the organ bath.

    • Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.

    • Data Analysis: Express the relaxation induced by the test compounds as a percentage of the pre-contraction. Calculate the EC50 value (the concentration that produces 50% of the maximal relaxation) by plotting the percentage of relaxation against the compound concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often modulated by this compound derivatives.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition.

MAPK_JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Response Gene Expression (Apoptosis, Inflammation) AP1->Response Inhibitor This compound Derivative Inhibitor->JNK

MAPK/JNK Signaling Pathway Inhibition.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow start Start: Synthesized this compound Analog Library primary_screen Primary Screening: In Vitro Kinase Assay (e.g., VEGFR-2, JNK1) start->primary_screen hit_id Hit Identification (IC50 < Threshold) primary_screen->hit_id secondary_screen Secondary Screening: Cell-Based Assays (e.g., Antiproliferative MTT Assay) hit_id->secondary_screen sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis sar_analysis->start Iterative Design lead_opt Lead Optimization sar_analysis->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Kinase Inhibitor Discovery Workflow.

References

The Anticancer Potential of 6-Phenylpyridazin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Among its derivatives, the 6-phenylpyridazin-3-amine moiety has emerged as a critical component in the design of novel anticancer agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the anticancer potential of compounds derived from the this compound core, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new cancer therapeutics.

The this compound Scaffold in Anticancer Drug Discovery

The this compound scaffold is a versatile building block in the synthesis of targeted anticancer therapies. Its utility is prominently demonstrated in the development of potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The phenyl group at the 6-position can be further substituted to enhance potency and selectivity, while the amine group at the 3-position often serves as a key hydrogen bond donor, interacting with the hinge region of kinase active sites.

Quantitative Biological Data

While specific data for the parent this compound is lacking, numerous derivatives have been synthesized and evaluated for their anticancer activity. The following tables summarize the available quantitative data for some of these derivatives, providing insights into the potential of this chemical class.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivative of this compoundCancer Cell LineAssay TypeIC50 / GI50 (µM)
Derivative A N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-6-phenylpyridazin-3-amineHeLa (Cervical Cancer)Cell ViabilityData Not Available
Derivative B 4-ethyl-N-(4-methoxyphenyl)-6-phenylpyridazin-3-amineVariousAurora Kinase InhibitionData Not Available
Compound 9e 3-(4-Fluorophenyl)-6-(piperazin-1-yl)pyridazineNCI-60 PanelGrowth InhibitionBroad Spectrum Activity

Note: Specific IC50/GI50 values for the listed derivatives are not consistently reported in the public domain, but their synthesis and general anticancer activity have been noted in the literature.

Putative Mechanisms of Action and Signaling Pathways

Derivatives of this compound have been implicated as inhibitors of several key signaling pathways involved in cancer progression. The following sections detail these pathways and their relevance in oncology.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to growth arrest and regression.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition
Inhibition of c-Jun N-terminal Kinase 1 (JNK1) Signaling

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in regulating cell proliferation, apoptosis, and inflammation. In some cancers, the JNK pathway is aberrantly activated, promoting cell survival.

JNK1_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK1 JNK1 MKK47->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Regulates Inhibitor This compound Derivative Inhibitor->JNK1

JNK1 Signaling Pathway Inhibition
Inhibition of Cyclin-Dependent Kinase 2 (CDK2) Signaling

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of cancer, leading to uncontrolled cell division.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor This compound Derivative Inhibitor->CDK2

CDK2 Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound derivative

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a this compound derivative for its anticancer potential.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Compound Synthesis (this compound derivative) Cell_Viability Cell Viability Assay (MTT) (Determine IC50) Compound->Cell_Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Cell_Viability->Mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy

Preclinical Evaluation Workflow

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. While direct evidence of the anticancer activity of the parent compound is limited, the extensive research into its derivatives highlights the importance of this chemical moiety. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Furthermore, a thorough investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold. The detailed experimental protocols and workflow provided in this guide offer a robust framework for advancing these research endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Phenylpyridazin-3-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of substituted pyridazines is, therefore, of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of 6-Phenylpyridazin-3-amine from 3-amino-6-chloropyridazine and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, phenylboronic acid) with a halide (3-amino-6-chloropyridazine). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.

Data Presentation

Table 1: Reactants and Catalytic System
ComponentStructureIUPAC NameRole
Starting Material 6-chloropyridazin-3-amineAryl halide
Coupling Partner Phenylboronic acidOrganoboron reagent
Catalyst Tetrakis(triphenylphosphine)palladium(0)Pd(0) source
Base K₂CO₃ / Na₂CO₃Potassium Carbonate / Sodium CarbonateActivates boronic acid
Solvent System Dioxane/Water or DME/Ethanol/Water-Reaction medium
Table 2: Summary of Reaction Conditions and Yields for Analogous Reactions
Starting MaterialCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-amino-6-chloropyridazineVarious arylboronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O80-22-65[1]
3-amino-6-chloro-4-methylpyridazinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water90-1006-12Not specified[2]
Table 3: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
Appearance Solid (predicted)
Melting Point 152 °C[3]
Boiling Point 403.0 ± 25.0 °C (Predicted)[3]
¹H NMR (Predicted) See Table 4 for detailed predicted data
¹³C NMR (Predicted) See Table 5 for detailed predicted data
Mass Spectrum (Predicted) [M+H]⁺ = 172.08
Table 4: Predicted ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.90 - 7.80m2HPhenyl H (ortho)
~ 7.50 - 7.40m3HPhenyl H (meta, para)
~ 7.30d1HPyridazine H-4
~ 6.90d1HPyridazine H-5
~ 6.50br s2H-NH₂
Table 5: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 160C-3 (C-NH₂)
~ 155C-6 (C-Ph)
~ 137Phenyl C (ipso)
~ 129Phenyl C (ortho/meta)
~ 128Phenyl C (para)
~ 125C-4
~ 115C-5

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with phenylboronic acid.[2]

Materials:
  • 3-amino-6-chloropyridazine

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed) or 1,2-Dimethoxyethane (DME), Ethanol, and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via a syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 3-amino-6-chloropyridazine - Phenylboronic acid - Pd(PPh3)4 - Base (K2CO3) Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 90-100 °C with Stirring Solvent_Addition->Heating Monitoring Monitor byTLC/LC-MS Heating->Monitoring Cooling_Dilution Cool and Dilute with Ethyl Acetate Monitoring->Cooling_Dilution Reaction Complete Filtration Filter through Celite Cooling_Dilution->Filtration Extraction Wash with Water and Brine Filtration->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography or Recrystallization Drying_Concentration->Purification Product This compound Purification->Product Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX 3-amino-6-chloropyridazine (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArBOH2 Phenylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation ArPdAr Ar-Pd(II)-Ar' Complex Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product This compound (Ar-Ar') RedElim->Product

References

Application Notes and Protocols for the Recrystallization of 6-Phenylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

This document provides a detailed protocol for the purification of 6-phenylpyridazin-3-amine via recrystallization, a fundamental technique for obtaining high-purity solid compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. The purity of such compounds is critical for accurate biological and pharmacological evaluation. Recrystallization is a robust and efficient method for purifying solid organic compounds from impurities. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the handling, characterization, and purity assessment of the compound.

PropertyValueReference
Molecular Formula C₁₀H₉N₃[1][2]
Molecular Weight 171.2 g/mol [1][2]
Appearance Off-white to light yellow solid
Melting Point 152 °C[1][2][3]

Recrystallization Protocol

This protocol details the steps for the recrystallization of this compound from a single solvent system. Ethanol is often a suitable solvent for compounds with amine and aromatic functionalities.

Materials:

  • Crude this compound

  • Ethanol, reagent grade

  • Erlenmeyer flasks (two sizes)

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

    • Add a minimal amount of ethanol and begin heating the mixture on a hotplate with gentle stirring.

    • Continue to add ethanol portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, a hot filtration step is required.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hotplate.

    • Quickly pour the hot solution through the pre-heated funnel to remove the insoluble matter. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached ambient temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point that is consistent with the literature value is indicative of high purity.

    • Calculate the percent recovery by dividing the weight of the pure product by the initial weight of the crude material and multiplying by 100.

Visual Protocols

The following diagrams illustrate the experimental workflow for the recrystallization process and the logical considerations for selecting an appropriate solvent.

experimental_workflow start Start with Crude This compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Slow Cooling & Ice Bath hot_filter->cool Clear Solution isolate 4. Vacuum Filtration & Cold Solvent Wash cool->isolate dry 5. Dry Crystals in Vacuum Oven isolate->dry end Pure Crystalline This compound dry->end logical_relationship cluster_dissolution Heating cluster_cooling Cooling compound This compound (Impure Solid) dissolved_compound Compound Dissolves compound->dissolved_compound solvent Ideal Solvent (e.g., Ethanol) solvent->dissolved_compound pure_crystals Pure Compound Crystallizes dissolved_compound->pure_crystals dissolved_impurities Soluble Impurities Dissolve impurities_in_solution Impurities Remain in Solution dissolved_impurities->impurities_in_solution insoluble_impurities Insoluble Impurities Remain Solid

References

Application Notes and Protocols for Cell Viability Assessment of 6-Phenylpyridazin-3-amine using MTT/MTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic and cytostatic effects of 6-Phenylpyridazin-3-amine on various cell lines using the widely accepted MTT and MTS colorimetric assays. The protocols detailed below are foundational for screening the compound's impact on cell viability, a critical step in preclinical drug development.

Introduction to Cell Viability Assays

Cell viability assays are essential tools in toxicology and pharmacology for determining the number of living cells in a population after exposure to a chemical agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable methods for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

In viable cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductase enzymes, reduce the tetrazolium salt. In the MTT assay, the yellow tetrazolium salt is reduced to an insoluble purple formazan product, which must be solubilized before measuring its absorbance.[1] The MTS assay utilizes a second-generation tetrazolium salt that is reduced to a soluble formazan, simplifying the protocol by eliminating the solubilization step.[1][2] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

Pyridazin-3-amine analogs have demonstrated a range of biological activities, including the modulation of cellular signaling pathways critical in cancer, such as the VEGFR-2 and JNK1 signaling cascades.[3] Therefore, assessing the impact of this compound on cell viability is a key step in elucidating its potential as a therapeutic agent.

Quantitative Data Summary

The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be filled
A549Lung Carcinoma48Data to be filled
PC3Prostate Adenocarcinoma48Data to be filled
HepG2Hepatocellular Carcinoma48Data to be filled
HCT116Colorectal Carcinoma48Data to be filled

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[4]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 100% DMSO, or 0.01 M HCl in 10% SDS)[5]

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell lines

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

Protocol 2: MTS Cell Viability Assay

This protocol is adapted from standard MTS assay procedures.[1][2]

Materials:

  • This compound

  • MTS reagent (containing PES electron coupling reagent)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell lines

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • MTS Addition and Incubation:

    • After the incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[1][2]

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.[1][2]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[1][2]

Visualizations

MTT_MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate_exposure Incubate for Exposure Period (e.g., 24h, 48h, 72h) add_compound->incubate_exposure add_reagent Add MTT or MTS Reagent incubate_exposure->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent solubilize Add Solubilization Solution (MTT Assay Only) incubate_reagent->solubilize read_absorbance Read Absorbance (MTT: 570nm, MTS: 490nm) incubate_reagent->read_absorbance MTS Assay Path solubilize->read_absorbance

Caption: Workflow of MTT/MTS Cell Viability Assays.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound (Potential Inhibitor) Compound->VEGFR2 Inhibits

Caption: Potential Inhibition of VEGFR-2 Signaling Pathway.

References

Application Notes and Protocols: Western Blot Analysis for Downstream Signaling of 6-Phenylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyridazin-3-amine belongs to the pyridazine class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its diverse biological activities.[1][2] Analogs of pyridazin-3-amine have been investigated for their potential as kinase inhibitors, targeting various signaling pathways implicated in diseases such as cancer and inflammation.[1][3][4] Notably, pyridazine derivatives have been shown to modulate key cellular signaling cascades including the VEGFR-2, JNK, PI3K-Akt, and MAPK pathways.[3][4]

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the downstream signaling effects of this compound. The protocols and data presented herein are based on established methodologies for kinase inhibitor analysis and are intended to serve as a foundational framework for researchers. Due to the limited publicly available data specific to this compound, the quantitative data is presented as a hypothetical model to guide experimental design and interpretation.[5]

I. Potential Signaling Pathways of this compound

Based on the activity of related pyridazine compounds, this compound is hypothesized to inhibit one or more protein kinases. The following diagrams illustrate potential downstream signaling pathways that could be affected.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg p PI3K PI3K VEGFR2->PI3K p Compound This compound Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Angiogenesis Angiogenesis, Cell Proliferation mTOR->Angiogenesis MAPK_JNK_Signaling Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 p JNK JNK MKK4_7->JNK p cJun c-Jun JNK->cJun p Compound This compound Compound->MKK4_7 Inhibits? Apoptosis Apoptosis, Inflammation cJun->Apoptosis Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_immuno Immunodetection cluster_analysis Data Analysis A Seed Cells B Serum Starve (Optional) A->B C Pre-treat with This compound B->C D Stimulate with Agonist C->D E Cell Lysis with Inhibitors D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H PVDF Membrane Transfer G->H I Blocking (5% BSA) H->I J Primary Antibody (p-Protein) Overnight at 4°C I->J K Secondary Antibody (HRP) J->K L ECL Detection K->L M Image Acquisition L->M N Strip and Re-probe (Total Protein) M->N O Densitometry Analysis N->O P Normalize p-Protein to Total Protein O->P

References

Application Notes and Protocols for In Vivo Experimental Design of 6-Phenylpyridazin-3-amine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2][3][4] Compounds incorporating the pyridazine ring have shown potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[1][5][6] 6-Phenylpyridazin-3-amine, a specific derivative, holds therapeutic promise by leveraging the established pharmacological profile of this heterocyclic system. The phenyl group at the 6-position and the amine at the 3-position offer sites for metabolic activity and potential interactions with biological targets.[7]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The protocols outlined are based on established methodologies for preclinical assessment of novel chemical entities and the known biological activities of structurally related pyridazine compounds.[8] This document is intended to guide researchers in designing robust experiments to elucidate the pharmacokinetic profile, safety, and efficacy of this compound in relevant animal models.

Postulated Biological Activities and Therapeutic Targets

Based on the extensive research on pyridazine derivatives, this compound is postulated to exhibit a range of biological effects. The primary activities of interest for initial in vivo screening include:

  • Anti-inflammatory and Analgesic Effects: Many pyridazine and pyridazinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[1][9]

  • Anticancer Activity: Several pyridazine analogs have demonstrated potent anticancer effects through the inhibition of various protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase 1 (JNK1).[10][11]

  • Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their vasorelaxant and antihypertensive properties.[12]

In Vivo Experimental Plan

A phased approach is recommended for the comprehensive in vivo evaluation of this compound. This ensures a systematic investigation of its pharmacological properties while prioritizing animal welfare.

Phase 1: Preliminary Assessments
  • Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies: To establish a safe and effective dose range for subsequent studies.[8]

  • Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Phase 2: Efficacy Evaluation
  • Anti-inflammatory Models: Utilizing models such as carrageenan-induced paw edema to assess anti-inflammatory potential.[9]

  • Analgesic Models: Employing methods like the acetic acid-induced writhing test to evaluate analgesic effects.

  • Oncology Models: Using xenograft models with relevant cancer cell lines to investigate anti-tumor efficacy.

Phase 3: Safety and Toxicology
  • Acute and Sub-chronic Toxicity Studies: To identify potential target organs of toxicity and establish a preliminary safety profile.[8]

Experimental Protocols

Protocol 1: Acute Dose-Range Finding in Mice

Objective: To determine the maximum tolerated dose (MTD) of a single administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male and female BALB/c mice (6-8 weeks old)

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Group animals (n=3-5 per group) and fast overnight with free access to water.

  • Prepare a range of doses of this compound (e.g., 10, 100, 500, 1000 mg/kg) in the chosen vehicle.

  • Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage).

  • Observe animals continuously for the first 4 hours and then daily for 14 days.

  • Record clinical signs of toxicity, body weight changes, and any instances of morbidity or mortality.

Data Presentation:

Dose (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (%)Mortality
Vehicle5None observed+5%0/5
105None observed+4%0/5
1005Mild lethargy (first 2h)+2%0/5
5005Moderate lethargy, piloerection-3%1/5
10005Severe lethargy, ataxia-8%3/5

Table 1: Illustrative data for acute dose-range finding of this compound in mice.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (200-250g) with jugular vein cannulation

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize cannulated rats for at least 48 hours.

  • Fast animals overnight with free access to water.

  • Administer a single dose of this compound (e.g., 10 mg/kg, intravenous and oral).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)32002400
t1/2 (h)4.54.8
Bioavailability (%)-75

Table 2: Illustrative pharmacokinetic parameters of this compound in rats.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Vehicle

  • Reference drug (e.g., Indomethacin, a non-selective COX inhibitor)[9]

  • 1% Carrageenan solution in saline

  • Male Wistar rats (150-200g)

  • Plethysmometer

Procedure:

  • Acclimatize animals and fast overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat.

  • Administer the test compound, vehicle, or reference drug orally one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Vehicle-0.85 ± 0.05-
This compound100.60 ± 0.0429.4
This compound300.42 ± 0.0350.6
Indomethacin100.35 ± 0.0358.8

Table 3: Illustrative anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Given the known activities of pyridazine derivatives, this compound may modulate key signaling pathways involved in inflammation and cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Pyridazine This compound Pyridazine->VEGFR2

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Gene Expression (COX-2, TNF-α) NFkB->Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Pyridazine This compound Pyridazine->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Safety Evaluation MTD Dose-Range Finding (MTD) PK Pharmacokinetics (PK) MTD->PK Decision1 Safe Profile? PK->Decision1 AntiInflam Anti-inflammatory Models Analgesic Analgesic Models AntiInflam->Analgesic Oncology Oncology Models Analgesic->Oncology Decision2 Efficacy? Oncology->Decision2 Tox Toxicology Studies End End Tox->End Start Start Start->MTD Decision1->AntiInflam Yes Decision1->End No Decision2->Tox Yes Decision2->End No

References

Application Notes and Protocols for 6-Phenylpyridazin-3-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 6-Phenylpyridazin-3-amine is limited in publicly available literature. The following application notes and protocols are based on established methodologies for analogous pyridazine derivatives and the known biological activities of the pyridazine scaffold. These protocols should be considered as starting points and may require optimization for your specific experimental setup.

Introduction

The pyridazine nucleus is a core structural motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] this compound, a member of this class, holds significant potential for investigation in various cell culture models. The presence of the phenyl group at the 6-position and the amino group at the 3-position provides opportunities for diverse molecular interactions, making it a compound of interest for drug discovery and development.[3]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, covering its potential mechanisms of action, detailed experimental protocols, and a summary of quantitative data from related compounds.

Mechanism of Action and Signaling Pathways

Pyridazine derivatives primarily exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. While the specific targets of this compound are yet to be fully elucidated, based on structurally related compounds, it is hypothesized to act as a kinase inhibitor.[4][5] Potential target pathways include:

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Several pyridazine analogs have been shown to inhibit VEGFR-2, thereby blocking downstream signaling.

  • JNK1 Signaling Pathway: c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, including apoptosis and inflammation.[2][6]

  • PI3K-Akt and MAPK Pathways: These are critical signaling cascades that regulate cell proliferation, survival, and differentiation. Inhibition of these pathways is a common mechanism for anticancer drugs.[2]

Below are diagrams representing potential signaling pathways that may be modulated by this compound.

VEGFR2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor This compound Inhibitor->VEGFR2 JNK1_signaling Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor This compound Inhibitor->JNK1 Inhibits experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion start Prepare this compound Stock Solution viability_assay Cell Viability Assay (MTT) (Multiple Cell Lines, Dose-Response) start->viability_assay determine_ic50 Determine IC50 Values viability_assay->determine_ic50 kinase_assay In Vitro Kinase Assay (Targeted Kinases) determine_ic50->kinase_assay Based on Potency western_blot Western Blotting (Signaling Pathway Analysis) determine_ic50->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) determine_ic50->apoptosis analyze Analyze and Interpret Data kinase_assay->analyze western_blot->analyze cell_cycle->analyze apoptosis->analyze conclusion Draw Conclusions on Efficacy and Mechanism analyze->conclusion

References

Application Note: Preparation of 6-Phenylpyridazin-3-amine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenylpyridazin-3-amine is a pyridazine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Pyridazine scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[3] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Information and Properties

This compound, also known as 3-Amino-6-phenylpyridazine, is an organic compound with the chemical formula C10H9N3.[1][4][5] Its structure features a pyridazine ring substituted with a phenyl group and an amino group, which contribute to its chemical properties and potential biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14966-91-7[1][4][5]
Molecular Formula C10H9N3[1][4][5]
Molecular Weight 171.20 g/mol [4][5]
Appearance Light/pale yellow solid[1]
Melting Point 152 °C[4][5]
Boiling Point (Predicted) 403.0 ± 25.0 °C[4][5]
Density (Predicted) 1.193 ± 0.06 g/cm³[4][5]
Solubility Moderately soluble in polar solvents.[1] Commonly used solvents for initial testing include DMSO, DMF, and Ethanol.

Health and Safety Information

It is crucial to handle this compound with appropriate safety precautions. The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]

Safety Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Avoid breathing dust or fumes.[6]

  • Avoid contact with skin and eyes.[8]

  • Wash hands thoroughly after handling the compound.[6]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

  • In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • If Swallowed: Rinse mouth with water and consult a physician immediately.[8]

Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

4.1 Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and appropriate sterile tips

  • Ultrasonic bath (optional)

4.2 Calculation of Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example for a 10 mM, 1 mL stock solution: Mass (mg) = 10 mM x 1 mL x 171.20 g/mol = 1.712 mg

4.3 Step-by-Step Procedure

  • Preparation: Ensure all equipment is clean and dry. Prepare the workspace within a chemical fume hood.

  • Weighing: Tare the analytical balance with a weighing boat. Carefully weigh out the calculated mass (e.g., 1.712 mg) of this compound powder.

  • Transfer: Transfer the weighed powder into a labeled microcentrifuge tube or amber vial.

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.

  • Sonication (Optional): If the compound does not dissolve completely with vortexing, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Storage: Once fully dissolved, the stock solution is ready for use or storage.

4.4 Storage and Stability

  • Store the stock solution in tightly sealed amber vials to protect it from light and moisture.[4][9]

  • For short-term storage (1-2 weeks), keep the solution at 2-8°C.[9][10]

  • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • It is recommended to keep the compound in a dark, dry, and well-ventilated place.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and considerations for preparing the stock solution.

G cluster_workflow Stock Solution Preparation Workflow A Calculate Required Mass (e.g., for 10 mM) B Weigh Compound on Analytical Balance A->B C Transfer to Appropriate Vial B->C D Add Solvent (e.g., DMSO) C->D E Vortex to Dissolve D->E F Check for Complete Dissolution E->F G Sonicate (Optional) F->G No H Store Solution (Aliquot & Freeze) F->H Yes G->E

Caption: Workflow for preparing this compound stock solution.

G cluster_logic Key Preparation Considerations cluster_conc Concentration Factors cluster_sol Solubilization Factors cluster_stab Stability Factors Root Accurate Stock Solution Conc Correct Concentration Root->Conc Sol Complete Solubilization Root->Sol Stab Solution Stability Root->Stab Safe Safety & Handling Root->Safe Calc Accurate Calculation Conc->Calc Weigh Precise Weighing Conc->Weigh Solv Solvent Choice (e.g., DMSO) Sol->Solv Mix Thorough Mixing (Vortex/Sonication) Sol->Mix Store Proper Storage (Temp, Light) Stab->Store Ali Aliquoting Stab->Ali

Caption: Logical relationships in stock solution preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 6-Phenylpyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions for the synthesis of 6-phenylpyridazines. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in Suzuki-Miyaura coupling with pyridazine substrates?

A1: The main challenge arises from the electron-deficient nature of the pyridazine ring and the presence of nitrogen atoms. The nitrogen atoms, particularly the one adjacent to the reaction site, can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in lower reaction rates and yields compared to less electron-deficient aromatic halides.

Q2: Which palladium catalyst and ligand combination is most effective for the synthesis of 6-phenylpyridazines?

A2: The choice of catalyst and ligand is critical for a successful reaction. While traditional catalysts like Pd(PPh₃)₄ can be used, modern bulky and electron-rich phosphine ligands often provide superior results with heteroaryl halides. Ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, have been shown to be particularly effective in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields.[1]

Q3: What are the most common side reactions in the Suzuki-Miyaura coupling of 6-halopyridazines?

A3: The most frequently observed side reactions include:

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (e.g., biphenyl). This is often promoted by the presence of oxygen or excess Pd(II) species.[2]

  • Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene (e.g., benzene) before it can couple with the pyridazine. This is more likely at high temperatures and in aqueous basic conditions.

  • Dehalogenation: The halogen atom on the pyridazine ring is replaced by a hydrogen atom. This can be caused by trace amounts of palladium hydride species in the reaction mixture.

Q4: Can microwave irradiation be beneficial for this reaction?

A4: Yes, microwave-assisted heating can be highly advantageous. It often leads to significantly shorter reaction times and can improve yields by providing rapid and uniform heating. For instance, reactions that might take several hours under conventional heating can sometimes be completed in minutes using a microwave reactor.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 6-phenylpyridazines via Suzuki-Miyaura coupling.

Issue 1: Low or no yield of the desired 6-phenylpyridazine product.

  • Question: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

  • Possible Causes & Solutions:

    • Inactive Catalyst: The palladium catalyst may be old or have been improperly handled.

      • Solution: Use a fresh batch of the palladium precursor and ligand. Consider using a pre-catalyst that is activated in-situ. Ensure all catalyst handling is performed under an inert atmosphere.

    • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient pyridazine substrate.

      • Solution: Screen a variety of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.

    • Incorrect Base: The base is crucial for the transmetalation step, and an incorrect choice can stall the catalytic cycle.

      • Solution: Experiment with different bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings. Ensure the base is finely powdered and anhydrous if required by the reaction conditions.

    • Poor Solvent Choice: The solvent system must be appropriate for all components of the reaction.

      • Solution: Anhydrous, degassed solvents are essential. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.

Issue 2: Significant formation of homocoupled biphenyl.

  • Question: My main byproduct is biphenyl from the homocoupling of phenylboronic acid. How can I suppress this side reaction?

  • Possible Causes & Solutions:

    • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

      • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • High Pd(II) Concentration: Using a Pd(II) precursor can sometimes lead to initial homocoupling before the catalytic cycle is fully established.

      • Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure the pre-reduction of the Pd(II) source is efficient. Lowering the catalyst loading might also be beneficial.

Issue 3: Protodeboronation of phenylboronic acid is a major issue.

  • Question: I am observing a significant amount of benzene, indicating protodeboronation of my starting material. What can I do to prevent this?

  • Possible Causes & Solutions:

    • Excess Water and High Temperature: The combination of water, base, and high temperature can accelerate the rate of protodeboronation.

      • Solution: Use anhydrous solvents and ensure all reagents are dry. If an aqueous base is necessary, minimize the amount of water. Optimize the reaction temperature to the lowest point that still allows for a reasonable reaction rate.

    • Prolonged Reaction Time: Longer reaction times increase the opportunity for this side reaction to occur.

      • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 6-halopyridazines with arylboronic acids under various conditions.

Table 1: Effect of Catalyst and Ligand on Yield

6-Halopyridazine SubstrateArylboronic AcidPalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
6-Chloropyridazinone derivativePhenylboronic acidPd-SPhos catalyst system (5)-KF1,4-Dioxane135-140 (MW)0.5Good
6-Chloropyridazinone derivativePhenylboronic acidCombiPhos Pd6 (5)-Cs₂CO₃1,4-Dioxane135 (MW)0.5Good
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O804814-28[4]
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPdCl₂(PPh₃)₂ (4)-Na₂CO₃DME/H₂O (4:1)1001082[5]

Table 2: Influence of Base and Solvent on Yield

6-Halopyridazine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene70-80Moderate
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF70-80Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyridazine with Phenylboronic Acid

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of heteroaryl chlorides.

  • Reaction Setup: To a dry Schlenk flask, add 6-chloropyridazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 0.04-0.10 mmol, 4-10 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, 5-10 mL) via syringe. If an aqueous base is not used, a small amount of degassed water (e.g., 10-20% by volume) can be added to facilitate the dissolution of the base.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-phenylpyridazine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Chloropyridazinone Derivative

This protocol is adapted from a literature procedure for the microwave-assisted synthesis of 6-aryl pyridazinones.[3]

  • Reaction Setup: In a 2-5 mL microwave reaction vial, combine the 6-chloropyridazinone derivative (1.0 eq), the arylboronic acid (3.0 eq), the palladium catalyst (e.g., Pd-SPhos catalyst system, 5 mol%), and the base (e.g., KF or Cs₂CO₃, 4.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1-2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 135-140 °C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)Ln(X) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'-B(OR)₂ + Base PdII_Ar_Ar Ar-Pd(II)Ln(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis of 6-Phenylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Phenylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and effective methods for synthesizing this compound are:

  • Suzuki-Miyaura Cross-Coupling: This is a popular method involving the palladium-catalyzed reaction of a 3-amino-6-halopyridazine (typically 3-amino-6-chloropyridazine) with phenylboronic acid. This route is favored for its relatively mild conditions and tolerance of various functional groups.[1]

  • Nucleophilic Aromatic Substitution (SNAr) - Amination: This route involves the direct amination of a 3-chloro-6-phenylpyridazine intermediate. This can be achieved using various ammonia surrogates or ammonia itself under pressure and heat.

  • From 6-Phenylpyridazin-3(2H)-one: This method involves the conversion of the pyridazinone to a 3-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), followed by amination.

Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?

A2: Several factors are crucial for a high-yielding Suzuki-Miyaura coupling:

  • Catalyst System: The choice of the palladium catalyst and the corresponding ligand is critical.

  • Base: An appropriate base is necessary to activate the boronic acid.

  • Solvent: The solvent system must be suitable for all reactants and facilitate the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts can be sensitive to oxygen, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent catalyst degradation.[2]

Q3: What are the major side reactions and byproducts to expect?

A3: Depending on the synthetic route, common side products include:

  • Homocoupling of Phenylboronic Acid: Formation of biphenyl is a common side reaction in Suzuki-Miyaura couplings.

  • Dehalogenation: Reduction of the starting 3-amino-6-chloropyridazine to 3-aminopyridazine can occur.[2]

  • Over-amination: In the amination of 3,6-dichloropyridazine, the formation of the di-aminated byproduct, 3,6-diaminopyridazine, can occur.[2]

  • Incomplete Chlorination: When starting from 6-phenylpyridazin-3(2H)-one, residual starting material may remain if the chlorination step is incomplete.

  • Hydrolysis of Chloro-intermediate: The 3-chloro-6-phenylpyridazine intermediate is susceptible to hydrolysis back to the pyridazinone, especially during workup.

Q4: How can I purify the final product, this compound?

A4: The primary methods for purification are:

  • Column Chromatography: Silica gel column chromatography is a common and effective method to separate the product from impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.[3][4]

  • Recrystallization: This technique can provide a highly pure product if a suitable solvent system is found. Ethanol/water or toluene are often good starting points for pyridazine derivatives.[4]

  • Acid-Base Extraction: Since the product is an amine, it can be extracted into an acidic aqueous solution and then precipitated by neutralization to remove non-basic impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is activated in-situ.
Inappropriate Ligand Screen different phosphine ligands. For electron-deficient heterocycles like pyridazine, bulky, electron-rich ligands can be effective.
Incorrect Base The choice of base is critical. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly affect the outcome.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C, while monitoring for product formation and potential decomposition.
Poor Quality Reagents Ensure the purity of 3-amino-6-chloropyridazine and phenylboronic acid. Impurities can inhibit the catalyst. Use anhydrous solvents.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Issue 2: Significant Byproduct Formation
Byproduct Potential Cause Suggested Solution
Biphenyl (Homocoupling) High catalyst loading or high temperature.Reduce the catalyst loading. Optimize the reaction temperature to the minimum required for product formation.
3-Aminopyridazine (Dehalogenation) Presence of water or protic impurities. Reaction run for too long.Use anhydrous solvents and ensure all reagents are dry. Monitor the reaction and stop it once the starting material is consumed.
3,6-Diaminopyridazine (Over-amination) High reaction temperature or prolonged reaction time in the initial amination step. Large excess of ammonia source.Lower the reaction temperature and carefully monitor the reaction progress. Reduce the molar equivalents of the ammonia source.[2]
Issue 3: Difficulty in Product Purification
Problem Suggested Solution
Co-elution of Product and Impurities Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC.
Product is an Oil or Difficult to Crystallize Attempt to form a salt of the amine product (e.g., hydrochloride salt), which may be more crystalline and easier to handle.
Residual Palladium Catalyst Purify the crude product by column chromatography. In some cases, treatment with activated carbon or a palladium scavenger can help remove residual metal.

Data Presentation

Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Synthesis of 6-Aryl-3-aminopyridazines

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O100~85
23-amino-6-chloropyridazine4-Methylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O100~88
33-amino-6-chloropyridazine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110~92

Note: Yields are illustrative and based on analogous reactions reported in the literature. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-amino-6-chloropyridazine

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine, phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.[2]

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of 3-chloro-6-phenylpyridazine from 6-phenylpyridazin-3(2H)-one

Materials:

  • 6-phenylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

Procedure:

  • In a round-bottom flask, carefully add 6-phenylpyridazin-3(2H)-one to an excess of phosphorus oxychloride.

  • If desired, add phosphorus pentachloride (e.g., 1.1 equivalents).

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to yield 3-chloro-6-phenylpyridazine.

Protocol 3: Amination of 3-chloro-6-phenylpyridazine

Materials:

  • 3-chloro-6-phenylpyridazine

  • Aqueous ammonia (28-30%) or an ammonia surrogate

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a sealed pressure vessel, dissolve 3-chloro-6-phenylpyridazine in the solvent.

  • Add an excess of the ammonia source (e.g., 10-20 equivalents of aqueous ammonia).[3]

  • Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.[3]

Mandatory Visualization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_amination Amination Route start_suzuki 3-Amino-6-chloropyridazine + Phenylboronic Acid reaction_suzuki Reaction (80-100°C) start_suzuki->reaction_suzuki reagents_suzuki Pd Catalyst, Base, Solvent reagents_suzuki->reaction_suzuki workup_suzuki Workup & Purification reaction_suzuki->workup_suzuki product_suzuki This compound workup_suzuki->product_suzuki start_amination 6-Phenylpyridazin-3(2H)-one chlorination Chlorination (POCl3) start_amination->chlorination intermediate 3-Chloro-6-phenylpyridazine chlorination->intermediate amination Amination (NH3 source) intermediate->amination workup_amination Workup & Purification amination->workup_amination product_amination This compound workup_amination->product_amination

Caption: Synthetic pathways to this compound.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield of This compound check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_catalyst Evaluate Catalyst System (Activity, Ligand) start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Time, Base) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere purify_reagents Purify/Dry Reagents check_reagents->purify_reagents screen_catalysts Screen Catalysts/Ligands check_catalyst->screen_catalysts adjust_conditions Adjust T, t, Base check_conditions->adjust_conditions improve_inertness Improve Degassing/ Inert Gas Flow check_atmosphere->improve_inertness

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 6-Phenylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 6-Phenylpyridazin-3-amine. The following guides and frequently asked questions (FAQs) address common issues encountered during this synthesis, with a focus on resolving problems related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is recommended?

A1: Several synthetic routes exist. A highly effective and widely used modern approach is the Suzuki-Miyaura cross-coupling reaction.[1][2] This method involves coupling 3-amino-6-chloropyridazine with phenylboronic acid using a palladium catalyst.[1] This route is often preferred due to its high functional group tolerance and generally good yields. Another established method involves the condensation of a 1,4-diketone or a 4-ketoacid with hydrazine to form the pyridazine ring, though this can sometimes be lower yielding or require harsher conditions.[3][4]

Q2: My reaction has a very low yield. What are the most critical parameters I should investigate first?

A2: Low yields can stem from several factors. The most critical to check are:

  • Purity of Starting Materials: Ensure all reagents, especially the 3-amino-6-chloropyridazine, phenylboronic acid, and solvents, are pure and anhydrous.[1][5] Impurities can poison the catalyst or lead to side reactions.[6]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon.[1][7]

  • Catalyst Activity: Use a fresh, high-quality palladium catalyst and ligand. Improper storage or handling can lead to catalyst deactivation.[1][5]

  • Reaction Temperature: The temperature must be optimized. Too low may result in an incomplete reaction, while too high can cause decomposition of reactants or products.[1][6]

Q3: My TLC analysis shows multiple spots, including unreacted starting material and several byproducts. What are the likely side reactions?

A3: The presence of multiple spots is a common issue. Key side reactions to consider are:

  • Homocoupling of Phenylboronic Acid: This forms biphenyl as a byproduct. It can be caused by excessive catalyst loading or the presence of oxygen.[1][7]

  • Dehalogenation: The starting 3-amino-6-chloropyridazine can be reduced to pyridazin-3-amine. This is often promoted by the presence of water or other protic impurities.[2][7]

  • Incomplete Reaction: Significant unreacted starting material indicates a problem with reaction time, temperature, or catalyst activity.[1] Monitoring the reaction by TLC or LC-MS until the starting material is consumed is crucial.[2]

Q4: I'm struggling to purify the final product. What strategies can I use?

A4: Purification is typically achieved via column chromatography on silica gel. If you face challenges such as co-elution of impurities, you can try optimizing the solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).[1] If the product is an oil or fails to crystallize, attempting to form a salt, such as the hydrochloride salt, can improve crystallinity and ease of handling.[8] Residual palladium can be removed using activated carbon or a dedicated palladium scavenger.[7]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues.

Observed Problem Potential Cause Recommended Solution
No or minimal product formation Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or exposure to air.[1][5]Use a fresh batch of a high-quality palladium catalyst and ligand. Consider a catalyst screen to find the optimal system.[1]
Incorrect Base or Solvent: The choice of base and solvent is critical for the catalytic cycle.[2][5]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure solvents are anhydrous and degassed.[7]
Reaction Not Under Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[2]Ensure the reaction flask is thoroughly evacuated and backfilled with nitrogen or argon multiple times before adding reagents and throughout the reaction.[7]
Significant amount of starting material remains Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[1]Extend the reaction time and monitor progress by TLC/LC-MS.[1] If necessary, gradually increase the reaction temperature in 10 °C increments.[7]
Poor Quality Reagents: Impurities in starting materials can inhibit the reaction.[7]Use high-purity starting materials. Recrystallize or purify reagents if their quality is uncertain.[1]
Major byproduct is dehalogenated starting material Presence of Water or Protic Impurities: These can lead to a reductive dehalogenation side reaction.[2][7]Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry reagents as needed.
Major byproduct is biphenyl Homocoupling of Boronic Acid: Often caused by high catalyst loading, high temperature, or the presence of oxygen.[1][7]Reduce the catalyst loading. Optimize the reaction temperature to the minimum required for product formation. Ensure a strictly inert atmosphere.[7]

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters for the Suzuki-Miyaura cross-coupling synthesis of this compound, based on literature for analogous reactions. Actual yields may vary.

Parameter Condition A Condition B Condition C Expected Outcome & Notes
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ / SPhosPd(dppf)Cl₂ and ligand systems like SPhos are often more robust and efficient.[2][7]
Base K₂CO₃Cs₂CO₃K₃PO₄Stronger, more soluble bases like Cs₂CO₃ can sometimes improve yields, especially with challenging substrates.[2][7]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMFDioxane/water is a very common and effective solvent system.[2] All solvents must be thoroughly degassed.
Temperature 80 °C90 °C100 °CThe optimal temperature is typically between 80-100 °C.[2] Higher temperatures can increase reaction rate but may also promote byproduct formation.[6]
Yield Range Moderate to HighModerate to HighModerate to HighYields are highly dependent on the combination of parameters and substrate purity.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-amino-6-chloropyridazine.

Materials:

  • 3-amino-6-chloropyridazine (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)[2]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 eq)

  • Base (e.g., Cs₂CO₃, 2.0 - 3.0 eq)[2]

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)[2]

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask, add 3-amino-6-chloropyridazine, phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, and then evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.[2]

  • With vigorous stirring, heat the reaction mixture to 90-100 °C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-16 hours.[1][2]

  • Upon completion (consumption of starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purify the crude residue by column chromatography on silica gel to obtain the final product, this compound.[2]

Mandatory Visualizations

Synthesis_Pathway Synthesis of this compound via Suzuki Coupling cluster_reagents Reagents & Conditions reagents Phenylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) Dioxane/H₂O, 90-100°C start 3-Amino-6-chloropyridazine product This compound start->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_causes Potential Causes & Solutions start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm incomplete Incomplete Reaction? (Starting Material Remains) check_sm->incomplete Yes byproducts Byproducts Formed? (New Spots on TLC) check_sm->byproducts Yes no_product No Product? (Only Starting Material) check_sm->no_product Yes sol_incomplete Increase Time/Temp Check Reagent Purity incomplete->sol_incomplete sol_byproducts Optimize Conditions (Temp, Catalyst Loading) Ensure Anhydrous/Inert byproducts->sol_byproducts sol_no_product Check Catalyst Activity Verify Inert Atmosphere Screen Bases/Solvents no_product->sol_no_product

Caption: A logical workflow for troubleshooting low yields.

Parameter_Relationships Interdependencies of Reaction Parameters yield Reaction Yield catalyst Catalyst System (Pd + Ligand) catalyst->yield atmosphere Inert Atmosphere atmosphere->yield atmosphere->catalyst affects activity temp Temperature temp->yield time Reaction Time temp->time inversely related time->yield reagents Reagent Purity reagents->yield base Base Choice base->yield

Caption: Key parameter relationships affecting reaction yield.

References

Technical Support Center: 6-Phenylpyridazin-3-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 6-Phenylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed, which is commonly a Suzuki-Miyaura cross-coupling reaction. Key impurities to anticipate include:

  • Unreacted Starting Materials: Such as 3-amino-6-chloropyridazine and phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl, formed from the coupling of two phenylboronic acid molecules.

  • Dehalogenated Byproducts: Formation of pyridazin-3-amine can occur as a side reaction.

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction may carry over.

Q2: My purified this compound has a lower and broader melting point than expected. What does this indicate?

A2: A lower and broader melting point range is a classic sign of impurities in your sample. Pure crystalline solids typically have a sharp melting point. The presence of residual solvents, starting materials, or reaction byproducts disrupts the crystal lattice, leading to the observed depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended to achieve a sharper melting point. There are some discrepancies in reported melting points in literature, with values around 152°C and others in the 202-204.9°C range, which may be due to different crystalline forms or residual impurities.[1][2]

Q3: I'm having trouble dissolving my crude this compound for purification. What solvents should I try?

A3: The polarity of the pyridazine ring and the amino group can lead to challenging solubility profiles. For column chromatography, you can dissolve the crude product in a small amount of a more polar solvent like dichloromethane (DCM) or a mixture containing methanol. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for solvent screening include ethanol/water mixtures or toluene. To improve solubility in polar solvents, especially for techniques like reversed-phase chromatography, consider converting the amine to its hydrochloride salt by treating it with HCl. This salt form is often more soluble in aqueous and protic solvents.

Q4: My compound streaks or "tails" significantly during silica gel column chromatography. How can I fix this?

A4: Tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (TEA) to the eluent (e.g., a hexane/ethyl acetate or DCM/methanol mixture). The TEA will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.- Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep the amine in its neutral, organic-soluble form during extraction.- Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate to maximize recovery.
Suboptimal Chromatography Conditions - If the product is not eluting from the column, the mobile phase may be too non-polar. Gradually increase the polarity.- If the product is eluting with impurities, optimize the solvent gradient for better separation.
Poor Recrystallization Recovery - You may have used too much solvent during recrystallization. Use the minimum amount of hot solvent required to dissolve the solid.- Ensure the solution is cooled slowly to allow for maximum crystal formation. An ice bath can be used after the solution has reached room temperature.
Issue 2: Co-eluting Impurities in Column Chromatography
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurity - Optimize the mobile phase. Test different solvent systems (e.g., switching from hexane/ethyl acetate to DCM/methanol) using TLC.- Consider using a different stationary phase, such as alumina or an amine-functionalized silica column, which can alter the selectivity of the separation.
Overloaded Column - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.- Ensure the sample is loaded in a concentrated band at the top of the column.
Impurity is a Suzuki Homocoupling Product - To minimize the formation of homocoupling products like biphenyl, ensure the reaction is carried out under strictly anaerobic conditions and consider adding a mild reducing agent to the reaction mixture.[3]

Data Presentation: Purification Method Comparison

The following table summarizes typical outcomes for the purification of this compound and its analogs, providing a baseline for what to expect from each technique.

Purification Technique Typical Purity Achieved Typical Yield Range Key Parameters Advantages Disadvantages
Silica Gel Chromatography >98%70-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate or DCM/Methanol gradient, often with 0.5-1% Triethylamine.Good for separating compounds with different polarities. Can handle complex mixtures.Can be time-consuming and uses large volumes of solvent. Strong interaction with basic compounds can be an issue.
Recrystallization >99%50-80%Solvent System: Ethanol/Water or Toluene are good starting points.Can achieve very high purity. Cost-effective and scalable.Requires a suitable solvent to be identified. Yield can be lower if the compound has some solubility in the cold solvent. Prone to "oiling out".

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, technical grade

  • Ethyl Acetate, technical grade

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. For more polar impurities, a DCM/Methanol system might be better. Add 0.5-1% TEA to the chosen solvent system to prevent tailing. Aim for an Rf value of ~0.25-0.35 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is needed, gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the purified compound under high vacuum.

Protocol 2: Purification by Recrystallization

This method is effective for achieving high purity of this compound, provided a suitable solvent is found.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Water, Toluene)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol/water mixtures are often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the "good" solvent at its boiling point, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.

Visualizations

Signaling Pathway Involvement

Pyridazine derivatives are known to interact with various signaling pathways, often acting as kinase inhibitors. The diagram below illustrates a generalized kinase signaling cascade that can be targeted by such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound (or derivative) Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Generalized kinase signaling pathways (e.g., MAPK and PI3K/AKT) targeted by pyridazine derivatives.

Experimental Workflow for Purification

The following diagram outlines the logical steps for purifying crude this compound.

Purification_Workflow Start Crude This compound TLC TLC Analysis of Crude Start->TLC Decision Purity Check: Is the major spot well-separated? TLC->Decision Column Column Chromatography Decision->Column No Recrystallize Recrystallization Decision->Recrystallize Yes Purity_Check_Post_Column Purity Analysis (TLC, NMR, MP) Column->Purity_Check_Post_Column Purity_Check_Post_Recrys Purity Analysis (TLC, NMR, MP) Recrystallize->Purity_Check_Post_Recrys Purity_Check_Post_Column->Recrystallize Further purification needed Final_Product Pure Product Purity_Check_Post_Column->Final_Product Purity > 98% Purity_Check_Post_Recrys->Final_Product Purity > 99%

Caption: Decision workflow for the purification of this compound.

Troubleshooting Logic for Low Recrystallization Yield

This diagram provides a logical approach to troubleshooting low yields during recrystallization.

Troubleshooting_Recrystallization Start Low Yield from Recrystallization Check_Solubility Was the solid completely dissolved? Start->Check_Solubility Check_Volume Was a minimum amount of hot solvent used? Check_Solubility->Check_Volume Yes Solution1 Action: Add more hot solvent and ensure complete dissolution. Check_Solubility->Solution1 No Check_Cooling Was the solution cooled slowly, then chilled? Check_Volume->Check_Cooling Yes Solution2 Action: Concentrate mother liquor and attempt a second crop of crystals. Check_Volume->Solution2 No Solution3 Action: Allow more time for cooling. Try scratching the flask or adding a seed crystal. Check_Cooling->Solution3 No End Re-evaluate Solvent Choice Check_Cooling->End Yes, still low yield

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Optimizing 6-Phenylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 6-phenylpyridazine, with a focus on optimizing catalyst and ligand selection for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 6-phenylpyridazine?

A1: The most prevalent and versatile method for the synthesis of 6-phenylpyridazine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 6-halopyridazine (commonly 6-chloropyridazine or 6-bromopyridazine) with phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2] This approach is favored due to its high functional group tolerance and the commercial availability of the starting materials.[2]

Q2: Why can Suzuki-Miyaura coupling on the pyridazine ring be challenging?

A2: The pyridazine ring presents unique challenges for Suzuki-Miyaura coupling due to its electron-deficient nature. While this electron deficiency can facilitate the initial oxidative addition step of the catalytic cycle, the nitrogen atoms in the ring can coordinate to the palladium catalyst.[3] This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions.[3]

Q3: What are the most critical parameters to control for a successful synthesis of 6-phenylpyridazine?

A3: Several factors are crucial for a high-yielding synthesis of 6-phenylpyridazine:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is paramount for success.[1]

  • Inert Atmosphere: The palladium(0) catalyst and many phosphine ligands are sensitive to oxygen. Therefore, maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical to prevent catalyst deactivation.[1]

  • Purity of Reagents: The purity of the 6-halopyridazine, phenylboronic acid, solvents, and base is essential. Water content can lead to side reactions like the decomposition of the boronic acid.[4]

  • Base Selection: The choice of base is critical as it participates in the transmetalation step of the catalytic cycle.[1]

  • Reaction Temperature and Time: These parameters often require optimization to ensure the reaction goes to completion without significant decomposition of starting materials, products, or the catalyst.[1]

Q4: What are the common side reactions observed during the synthesis of 6-phenylpyridazine?

A4: Common side reactions include:

  • Homocoupling of Phenylboronic Acid: This leads to the formation of biphenyl as a byproduct. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation: The phenylboronic acid can be converted back to benzene, especially in the presence of water and at elevated temperatures.[3]

  • Dehalogenation: The starting 6-halopyridazine can be reduced to pyridazine.[3]

Troubleshooting Guides

Problem 1: Low or No Yield of 6-Phenylpyridazine

Possible Cause Solution
Inactive Catalyst Use a fresh, high-quality palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere. For challenging couplings, consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand For electron-deficient heterocycles like pyridazine, standard ligands such as triphenylphosphine (PPh₃) may be ineffective. Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be effective for such substrates.[3]
Catalyst Inhibition The nitrogen atoms of the pyridazine ring can inhibit the palladium catalyst. Using more electron-rich and sterically hindered ligands can mitigate this issue.[3]
Poor Reagent Quality Ensure all reagents are pure and solvents are anhydrous. Use freshly purchased or purified starting materials.
Incorrect Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Suboptimal Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition.

Problem 2: Significant Formation of Biphenyl (Homocoupling)

Possible Cause Solution
Presence of Oxygen The primary cause of homocoupling is often the presence of oxygen, which can oxidize the active Pd(0) catalyst.[1] Ensure the reaction setup is thoroughly degassed with an inert gas (argon or nitrogen).
High Catalyst Loading Decrease the amount of palladium catalyst used.
Using a Pd(II) Pre-catalyst Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.

Problem 3: Presence of Benzene in the Reaction Mixture (Protodeboronation)

Possible Cause Solution
Presence of Water Ensure that all solvents and reagents are anhydrous. Water can facilitate the cleavage of the C-B bond in the boronic acid.[3]
High Temperature and Long Reaction Time These conditions can exacerbate protodeboronation. Try to lower the reaction temperature and shorten the reaction time if possible.
Inappropriate Base The choice of base can influence the rate of protodeboronation. Anhydrous, finely ground bases are often preferred.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of Aryl-Pyridazines

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-Na₂CO₃DME/EtOH/H₂O804814-28For a 3-bromo-6-(thiophen-2-yl)pyridazine substrate.[2]
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O80-100-Moderate to GoodGeneral conditions for challenging couplings.[5]
CombiPhos Pd6---135-1400.5Moderate to GoodMicrowave-assisted synthesis of 6-aryl-5-N-substituted pyridazinones.[5]
PdCl₂(dppf)-K₂CO₃DMF100--A versatile catalyst for challenging couplings.[6]

Note: The data presented is compiled from different sources with varying substrates and reaction conditions and should be used as a qualitative guide.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Synthesis of 6-Phenylpyridazine

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 6-Chloropyridazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq) to the flask.

  • Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Stir the mixture vigorously and heat the reaction to 80-100 °C in a preheated oil bath.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product, 6-phenylpyridazine.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar'-B(OH)3]- ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (6-Phenylpyridazine) RedElim->Product Reactants 6-Halopyridazine (Ar-X) + Phenylboronic Acid (Ar'-B(OH)2) + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst System (Activity, Ligand Choice) Start->CheckCatalyst CheckConditions Check Reaction Conditions (Temp, Solvent, Base) Start->CheckConditions CheckReagents Check Reagent Quality (Purity, Anhydrous) Start->CheckReagents OptimizeCatalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) CheckCatalyst->OptimizeCatalyst OptimizeConditions Optimize Temp, Solvent, Base CheckConditions->OptimizeConditions PurifyReagents Purify/Dry Reagents & Solvents CheckReagents->PurifyReagents Success Successful Synthesis OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low-yield 6-phenylpyridazine synthesis.

References

Effect of temperature and time on 6-Phenylpyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Phenylpyridazin-3-amine, focusing on the critical effects of temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound, and how do temperature and time influence it?

A1: A widely employed and effective strategy for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This method involves the reaction of 3-amino-6-chloropyridazine with phenylboronic acid in the presence of a palladium catalyst.[1][4] Temperature and time are critical parameters in this synthesis. The reaction is typically heated to between 80-100°C.[2][3] Insufficient temperature or time may lead to an incomplete reaction, while excessive heat or prolonged reaction times can result in the decomposition of reactants and products, or the formation of byproducts.[4] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which is typically in the range of 6-16 hours.[2][4]

Q2: What are the key factors, besides temperature and time, for a successful Suzuki-Miyaura synthesis of this compound?

A2: Several factors are crucial for a successful Suzuki-Miyaura coupling:[2][4]

  • Catalyst System: The choice of the palladium catalyst and the corresponding ligand is critical for reaction efficiency.

  • Base: An appropriate base is necessary to activate the boronic acid for transmetalation.

  • Solvent: The solvent system must be suitable for all reactants and facilitate the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Q3: Are there alternative synthetic routes, and what are their typical temperature and time conditions?

A3: Yes, an alternative route involves the amination of a 3-chloro-6-phenylpyridazine intermediate. This nucleophilic aromatic substitution reaction typically requires higher temperatures, in the range of 120-150°C, and longer reaction times, from 12 to 24 hours, often conducted in a sealed pressure vessel.[5] Another approach is the classical condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring.[4] The temperature and time for this cyclization reaction can vary widely depending on the specific substrate and reaction conditions.

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Potential Cause: Incomplete reaction.

    • Suggested Solution: Increase the reaction temperature within the optimal range (e.g., 80-100°C for Suzuki-Miyaura). Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.[4]

  • Potential Cause: Inactive catalyst.

    • Suggested Solution: Use a fresh, high-quality palladium catalyst and ligand. Ensure proper storage of the catalyst under an inert atmosphere.[4]

  • Potential Cause: Inappropriate base or solvent.

    • Suggested Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water) to find the optimal conditions for your specific setup.[2]

Issue 2: Formation of significant byproducts.

  • Potential Cause: Reaction temperature is too high.

    • Suggested Solution: High temperatures can promote the formation of byproducts such as homocoupling products (e.g., biphenyl from phenylboronic acid).[4] Lower the reaction temperature and potentially increase the reaction time to compensate.

  • Potential Cause: Presence of oxygen.

    • Suggested Solution: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon. Oxygen can lead to the formation of unwanted side products.[4]

  • Potential Cause: Incorrect stoichiometry.

    • Suggested Solution: Carefully control the ratio of reactants. A large excess of phenylboronic acid can lead to purification challenges due to the formation of homocoupling byproducts.[4]

Data Presentation

The following tables provide illustrative data on the effect of temperature and time on the yield and purity of this compound synthesized via the Suzuki-Miyaura cross-coupling reaction. This data is based on typical outcomes for analogous reactions and should be used as a guideline for optimization.

Table 1: Effect of Temperature on Reaction Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
170124590
280127595
390128898
4100128596
5110127085

Table 2: Effect of Reaction Time on Reaction Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
19046097
29088298
390128898
490168997
590248590

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-amino-6-chloropyridazine and phenylboronic acid.

Materials:

  • 3-amino-6-chloropyridazine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3-amino-6-chloropyridazine, phenylboronic acid (typically 1.2-1.5 equivalents), a palladium catalyst, and a base (typically 2-3 equivalents).[2]

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[2]

  • Add the degassed solvent system.[2]

  • Heat the reaction mixture to a temperature between 80-100°C.[2]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.[2]

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow reagents 1. Combine Reactants: - 3-amino-6-chloropyridazine - Phenylboronic acid - Palladium Catalyst - Base inert_atm 2. Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm solvent 3. Add Degassed Solvent inert_atm->solvent heating 4. Heat Reaction Mixture (80-100°C) solvent->heating monitoring 5. Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup 6. Aqueous Workup monitoring->workup Reaction Complete purification 7. Purify Product (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield Issue check_completion Is the reaction complete? start->check_completion increase_time_temp Increase reaction time and/or temperature (within 80-100°C) check_completion->increase_time_temp No check_catalyst Is the catalyst active? check_completion->check_catalyst Yes increase_time_temp->start use_fresh_catalyst Use fresh, high-quality palladium catalyst and ligand check_catalyst->use_fresh_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes use_fresh_catalyst->start optimize_base_solvent Screen different bases and solvent systems check_conditions->optimize_base_solvent No success Yield Improved check_conditions->success Yes optimize_base_solvent->start

Caption: Troubleshooting logic for low yield issues in the synthesis.

References

Technical Support Center: Palladium Catalyst Removal from 6-Phenylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from the 6-Phenylpyridazin-3-amine product.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from this compound?

The primary difficulty in removing palladium from this compound stems from the molecule's structure. The nitrogen atoms within the pyridazine ring and the amine group can act as potent ligands, forming stable complexes with palladium. This chelation can render the palladium soluble and less amenable to conventional removal techniques like simple filtration.

Q2: What are the most effective methods for removing palladium from nitrogen-containing heterocyclic compounds like this compound?

The most successful methods for removing palladium from amine-containing products include:

  • Scavenging: This involves using solid-supported or soluble agents that have a high affinity for palladium. Common scavengers possess thiol, amine, or phosphine functional groups.[1]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium, though it may sometimes lead to product loss due to its non-specific nature.

  • Filtration through Celite®: This is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[1]

  • Chromatography: Column chromatography can be employed to separate the product from the palladium catalyst.[2]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[3]

Q3: How do I select the most appropriate palladium scavenger for my this compound product?

When selecting a scavenger, consider the following:

  • Nature of the Palladium Species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.

  • Product Compatibility: It is crucial that the scavenger does not react with or strongly adsorb your this compound product. Given the amine functionality, scavengers with electrophilic groups should be used with caution.

  • Solvent System: The polarity of the solvent can impact the efficiency of the scavenger and the solubility of the palladium species.

  • Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

Q4: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a 10 g daily dose, the limit would be 10 ppm.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst from this compound.

Issue 1: High levels of residual palladium in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium by the this compound product, making it soluble and difficult to remove by simple filtration.

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-based or dimercaptotriazine (DMT) functionalized scavengers are often highly effective.[3]

    • Optimize Scavenging Conditions: Increase the reaction temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[3]

    • Combine Methods: A sequential treatment, such as filtration through Celite® followed by a scavenger resin, can be more effective.[2]

Issue 2: Significant loss of this compound product during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[3]

  • Suggested Solutions:

    • Reduce Adsorbent/Scavenger Amount: Use the minimum effective quantity of activated carbon or scavenger to minimize product loss.[3]

    • Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product.

    • Wash the Scavenger/Adsorbent: After filtration, wash the solid support with a fresh portion of the solvent to recover any adsorbed product.[1]

    • Change the Purification Method: If product loss remains high, consider alternative methods such as crystallization or liquid-liquid extraction.[3]

Issue 3: Inconsistent palladium removal from one batch to another.

  • Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).

  • Suggested Solutions:

    • Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removable form.[3]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite® >1000>100Simple, fast, good for heterogeneous Pd.Ineffective for soluble or colloidal Pd.
Activated Carbon 1000 - 500050 - 200Cost-effective, widely available.Can lead to product loss, lower efficiency.
Thiol-Based Scavengers 500 - 2000< 10High efficiency, good for various Pd species.[5][6]Higher cost than activated carbon.
DMT-Based Scavengers 500 - 2000< 10Very high efficiency, broad-spectrum.[7]Higher cost.
Column Chromatography >1000< 100Can remove other impurities simultaneously.Can be time-consuming and require large solvent volumes.[2]
Crystallization < 500< 50Can provide very pure product.Product must be crystalline; Pd may co-crystallize.

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add 3-5 molar equivalents of a silica-based thiol scavenger relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific process.[3]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[3]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.[3]

Mandatory Visualization

Palladium_Removal_Workflow start Crude this compound with Pd Catalyst heterogeneous_check Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->heterogeneous_check filtration Filtration through Celite® heterogeneous_check->filtration Yes scavenger_choice Choose Scavenger or Activated Carbon heterogeneous_check->scavenger_choice No (Homogeneous) analysis1 Analyze Pd content (ICP-MS) filtration->analysis1 high_pd High Pd content? analysis1->high_pd scavenging Treat with Palladium Scavenger (e.g., Thiol, DMT) analysis2 Analyze Pd content (ICP-MS) scavenging->analysis2 activated_carbon Treat with Activated Carbon activated_carbon->analysis2 scavenger_choice->scavenging scavenger_choice->activated_carbon analysis2->high_pd end Purified Product (< 10 ppm Pd) high_pd->scavenger_choice Yes high_pd->end No troubleshoot Troubleshoot: - Increase scavenger amount - Increase temperature/time - Try different scavenger high_pd->troubleshoot troubleshoot->scavenger_choice

Caption: Workflow for selecting a palladium removal method.

Scavenging_Protocol_Flowchart start Start: Crude Product in Solution add_scavenger Add Scavenger (e.g., Thiol-Silica, 3-5 eq.) start->add_scavenger stir Stir Mixture (1-18h, RT to 60°C) add_scavenger->stir filter Filter through Celite® Pad stir->filter wash Wash Filter Cake with Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Solution combine->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end End: Purified Product analyze->end

References

Validation & Comparative

Validating the Anticancer Potential of 6-Phenylpyridazin-3-amine: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to validate the anticancer activity of 6-Phenylpyridazin-3-amine in vitro. Due to the limited publicly available data on this specific compound, this guide draws upon experimental data from structurally similar 6-substituted pyridazine and pyridazinone analogs to provide a comprehensive framework for its evaluation. The performance of these analogs is compared against established chemotherapeutic agents, Doxorubicin and 5-Fluorouracil, to offer a robust benchmark for assessing potential efficacy.

Comparative Cytotoxicity Analysis

For comparative purposes, the following tables summarize the reported IC50 values for the standard chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil, against a panel of common cancer cell lines.

Table 1: Comparative in vitro activity of 6-Aryl-Pyridazinone Analogs and Standard Chemotherapeutics

Compound/AnalogCancer Cell LineCancer TypeIC50/GI50 (µM)
6-(4-chlorophenyl)-2-(p-sulfamylphenyl)pyridazin-3(2H)-one SR (Leukemia)Leukemia< 0.1[1]
NCI-H522Non-Small Cell Lung< 0.1[1]
HCT-116Colon Cancer< 1.0[1]
MCF7Breast Cancer< 1.0[1]
Doxorubicin MCF-7Breast Adenocarcinoma~0.4 - 8.3 µM
A549Lung Carcinoma> 20 µM
HCT-116Colon Carcinoma~3.1 µM
5-Fluorouracil HCT-116Colon Carcinoma~2.2 - 11.3 µM
HeLaCervical Carcinoma~50 µM

Note: IC50 and GI50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanistic Evaluation: Apoptosis and Cell Cycle Analysis

Beyond cytotoxicity, understanding the mechanism through which a compound induces cancer cell death is crucial. Key mechanisms include the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Apoptosis Induction

Many pyridazine derivatives have been shown to induce apoptosis in cancer cells.[3] The Annexin V-FITC assay is a standard method to detect early-stage apoptosis.

Table 2: Comparative Analysis of Apoptosis Induction

CompoundCell LineApoptosis Induction (% of Apoptotic Cells)
Pyridazine Derivatives (General) Various Cancer CellsSignificant increase in Annexin V-positive cells
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog HCT-11615.76% (Annexin V-FITC positive)[4]
Doxorubicin HCT-116Significant induction of apoptosis[4]
Cell Cycle Arrest

Anticancer agents can also exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Propidium iodide staining followed by flow cytometry is a common technique to analyze cell cycle distribution. Studies on pyridazine derivatives have demonstrated their ability to cause cell cycle arrest, often at the G2/M phase.[5]

Table 3: Comparative Analysis of Cell Cycle Arrest

CompoundCell LineEffect on Cell Cycle
Dispiropiperazine derivative (related class) SW480G2/M phase arrest[5]
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog HCT-116Sub-G1 alteration and G2-M arrest[4]
Doxorubicin HCT-116G2/M arrest[4]

Experimental Protocols

To ensure reproducibility and allow for accurate comparison, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound or control drugs.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cells with the desired concentration of this compound or control drugs for a specified time.

  • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting : Treat cells as for the apoptosis assay and harvest.

  • Fixation : Fix the cells in ice-cold 70% ethanol.

  • Staining : Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathways

The anticancer activity of pyridazine derivatives is often attributed to their ability to inhibit protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth.[1][7][8][9][10] Some pyridazine derivatives have been shown to inhibit components of this pathway.[6]

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound (Analog) This compound (Analog) This compound (Analog)->RAF Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by this compound analogs.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13][14][15] Several pyridazine analogs have been identified as inhibitors of VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS PLCγ->RAS AKT AKT PI3K->AKT MAPK Pathway MAPK Pathway RAS->MAPK Pathway Angiogenesis, Proliferation Angiogenesis, Proliferation AKT->Angiogenesis, Proliferation MAPK Pathway->Angiogenesis, Proliferation This compound (Analog) This compound (Analog) This compound (Analog)->VEGFR-2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound analogs.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive in vitro validation of the anticancer activity of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification Select Cancer Cell Lines Select Cancer Cell Lines MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Select Cancer Cell Lines->MTT Assay (Cytotoxicity) Determine IC50 Determine IC50 MTT Assay (Cytotoxicity)->Determine IC50 Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Determine IC50->Apoptosis Assay (Annexin V) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Determine IC50->Cell Cycle Analysis (PI) Kinase Inhibition Assays Kinase Inhibition Assays Apoptosis Assay (Annexin V)->Kinase Inhibition Assays Cell Cycle Analysis (PI)->Kinase Inhibition Assays Western Blotting Western Blotting Kinase Inhibition Assays->Western Blotting

Caption: A streamlined workflow for in vitro validation of anticancer activity.

References

A Comparative Analysis of 6-Phenylpyridazin-3-amine and Other Kinase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 6-Phenylpyridazin-3-amine against a selection of established kinase inhibitors used in cancer therapy. While specific preclinical data for this compound is limited in publicly available literature, this document extrapolates its potential activity based on the known mechanisms of the pyridazine scaffold and contrasts it with well-characterized kinase inhibitors. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction to this compound and Kinase Inhibition

This compound belongs to the pyridazine class of heterocyclic compounds. Pyridazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide will compare the potential profile of this compound with three well-established kinase inhibitors:

  • Ponatinib: A multi-targeted tyrosine kinase inhibitor known for its potent activity against BCR-ABL, including the T315I mutation.[2][3]

  • Dasatinib: A broad-spectrum kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[4][5]

  • Erlotinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other solid tumors.[6][7]

Comparative Analysis of Kinase Inhibitor Activity

Due to the limited availability of direct experimental data for this compound, this section presents a comparative table including data for the established inhibitors and representative data for other pyridazine derivatives to provide a contextual baseline.

Table 1: Comparative Kinase Inhibitory Activity and Anti-proliferative Effects

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Cancer Cell LineIC50/GI50 (µM)
This compound Hypothesized: CDK2, JNK1Data not availableData not availableData not available
Pyrazolo-pyridazine derivativeEGFR, CDK-2/cyclin A2391, 550MCF-7, HepG-2, HCT-116-
Ponatinib BCR-ABL, SRC, VEGFR, FGFR, PDGFR<1 - 10 (for various kinases)K562 (CML)0.004
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβ0.4 - 1.1 (for various kinases)Ba/F3 BCR-ABL0.003
Erlotinib EGFR2A431 (epidermoid carcinoma)0.07

Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. GI50 values represent the concentration required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency. Data for Ponatinib, Dasatinib, and Erlotinib are widely available in scientific literature. Data for the pyrazolo-pyridazine derivative is from a specific study to represent the potential of the broader pyridazine class.[8]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanisms of action and for rational drug design.

Potential Signaling Pathways for this compound

Based on studies of related pyridazine derivatives, this compound may potentially inhibit kinases within key cancer-related signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Potential Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation RAF RAF RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation JNK->Proliferation Apoptosis Apoptosis JNK->Apoptosis CDK2 CDK2/Cyclin Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression This compound This compound This compound->JNK Potential Target This compound->CDK2 Potential Target

Caption: Potential signaling pathways targeted by this compound.

Established Kinase Inhibitor Signaling Pathways

The comparator drugs have well-defined mechanisms of action targeting specific kinases.

G cluster_inhibitors Kinase Inhibitors cluster_targets Target Kinases Ponatinib Ponatinib BCR_ABL BCR-ABL Ponatinib->BCR_ABL SRC SRC Family Ponatinib->SRC VEGFR VEGFR Ponatinib->VEGFR PDGFR PDGFR Ponatinib->PDGFR Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G G cluster_workflow Western Blotting Workflow A Treat cells with inhibitor and lyse B Quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibody D->E F Incubate with secondary antibody E->F G Detect signal and analyze F->G

References

Comparative Analysis of 6-Substituted Pyridazin-3-amines: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to designing novel therapeutics. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 6-substituted pyridazin-3-amines, a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

The pyridazine nucleus is recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] The 3-amino group is a key feature, often forming crucial hydrogen bond interactions with the hinge region of kinase domains, while the substituent at the 6-position plays a pivotal role in modulating potency, selectivity, and physicochemical properties.[2] This guide synthesizes available data to provide a framework for the rational design of future drug candidates based on this promising scaffold.

Quantitative Biological Data

The biological activity of 6-substituted pyridazin-3-amine analogs has been evaluated in various studies, primarily focusing on their potential as anticancer agents through the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as it plays a crucial role in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[3]

The following table summarizes the in vitro activity of a series of 6-substituted pyridazin-3-amine derivatives against VEGFR-2 and their antiproliferative activity against cancer cell lines. It is important to note that direct comparison of data compiled from different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Biological Activity of Selected 6-Substituted Pyridazin-3-amine Analogs

Compound ID6-SubstituentTarget KinaseIC50 (nM)Cell LineGI50 (µM)
1 PhenylVEGFR-2150HUVEC5.2
2 4-FluorophenylVEGFR-285HUVEC2.8
3 4-ChlorophenylVEGFR-295A5493.1
4 4-MethoxyphenylVEGFR-2210A5497.5
5 4-MethylphenylVEGFR-2180MCF-76.4
6 Thiophen-2-ylVEGFR-2120MCF-74.5
7 Pyridin-4-ylVEGFR-2110HepG24.1

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. GI50: The concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency. (Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary based on specific experimental conditions.)

Key Structure-Activity Relationship (SAR) Insights:

  • Aryl Substituents at the 6-Position: The introduction of an aryl group at the 6-position of the pyridazin-3-amine scaffold is generally favorable for VEGFR-2 inhibitory activity.

  • Electronic Effects of Phenyl Ring Substitution: Substitution on the 6-phenyl ring with electron-withdrawing groups, such as fluorine (Compound 2) or chlorine (Compound 3), tends to enhance potency compared to the unsubstituted phenyl analog (Compound 1). Conversely, electron-donating groups like methoxy (Compound 4) or methyl (Compound 5) may lead to a slight decrease in activity.

  • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like thiophene (Compound 6) or pyridine (Compound 7) is well-tolerated and can maintain or slightly improve inhibitory activity.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section outlines the methodologies for the key experiments cited.

Synthesis of 6-Substituted Pyridazin-3-amines

A common synthetic route to 6-substituted-3-aminopyridazines involves a Suzuki-Miyaura cross-coupling reaction.

General Procedure:

  • To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0-3.0 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • A degassed solvent system (e.g., 1,4-dioxane and water) is added, followed by a palladium catalyst such as Pd(PPh3)4 (0.05-0.10 equivalents).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final 6-substituted pyridazin-3-amine.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the activity of the VEGFR-2 kinase. A luminescence-based method is commonly employed.

Procedure:

  • Reagent Preparation: Prepare a 1x kinase buffer, a master mix containing ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.

  • Plate Setup: In a 96-well plate, add the master mix to all wells. Add the test compound dilutions to the designated wells. Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Enzyme Addition: Initiate the kinase reaction by adding a diluted solution of recombinant human VEGFR-2 enzyme to the test and positive control wells. Add buffer without the enzyme to the blank wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like the ADP-Glo™ Kinase Assay kit. This typically involves a two-step process: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The kinase activity is inversely proportional to the luminescence signal. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiproliferative Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell growth inhibition.[4]

Procedure:

  • Cell Plating: Seed adherent cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[5]

  • Washing: Wash the plates multiple times with 1% acetic acid to remove the TCA.[6]

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[6]

  • Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB dye.[5]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Measure the optical density (absorbance) at approximately 565 nm using a microplate reader.[5]

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. Determine the GI50 value from the dose-response curve.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis Workflow start 3-amino-6-chloropyridazine + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product 6-Aryl-pyridazin-3-amine workup->product

Caption: A typical workflow for the synthesis of 6-aryl-pyridazin-3-amines.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Substituted Pyridazin-3-amine Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

G cluster_assay In Vitro Kinase Assay Workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) reaction Incubate Components (Kinase Reaction) prep->reaction detect Add Detection Reagent (e.g., ADP-Glo™) reaction->detect read Measure Luminescence detect->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: A typical workflow for an in vitro luminescence-based kinase assay.

References

Comparative Efficacy Analysis of 6-Phenylpyridazin-3-amine (PPA-6) as a Novel BCR-ABL Inhibitor Against Standard-of-Care Drugs in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of the investigational compound 6-Phenylpyridazin-3-amine (designated PPA-6) against the established standard-of-care tyrosine kinase inhibitors (TKIs), Imatinib and Dasatinib, for the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of preclinical efficacy data and outlining the experimental methodologies used for evaluation.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL tyrosine kinase, an oncogenic fusion protein resulting from the Philadelphia chromosome translocation.[1] The development of TKIs that target the ATP-binding site of the BCR-ABL kinase has transformed CML from a fatal disease into a manageable chronic condition.[1][2] Imatinib was the first-in-class TKI, and second-generation inhibitors like Dasatinib have since been developed, offering greater potency.[3][4] PPA-6 is a novel small molecule inhibitor with a this compound core, hypothesized to inhibit BCR-ABL kinase activity. This guide presents a hypothetical preclinical data set for PPA-6 to contextualize its potential efficacy relative to Imatinib and Dasatinib.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of PPA-6 compared to Imatinib and Dasatinib. Table 1 details the half-maximal inhibitory concentrations (IC50) against the wild-type BCR-ABL kinase. Table 2 presents the IC50 values from a cell-based proliferation assay using the K562 human CML cell line. Table 3 provides a comparison of major molecular response (MMR) rates observed in clinical trials for the standard-of-care drugs.

Table 1: In Vitro BCR-ABL Kinase Inhibition (IC50, nM)

CompoundTarget KinaseIC50 (nM)
PPA-6 (Hypothetical) BCR-ABL (Wild-Type)5
ImatinibBCR-ABL (Wild-Type)25-100[5]
DasatinibBCR-ABL (Wild-Type)<1[5]

Lower IC50 values indicate greater potency.

Table 2: Anti-proliferative Activity in K562 CML Cell Line (IC50, nM)

CompoundCell LineIC50 (nM)
PPA-6 (Hypothetical) K5628
ImatinibK562~100[5]
DasatinibK562<1[5]

This assay reflects the compound's ability to inhibit cancer cell growth.

Table 3: Clinical Efficacy Comparison (Newly Diagnosed CML-CP)

DrugClinical TrialMajor Molecular Response (MMR) at 12 months
ImatinibDASISION29%[4]
DasatinibDASISION13%[4]

MMR is a key clinical endpoint indicating a significant reduction in BCR-ABL transcripts.

Signaling Pathway and Mechanism of Action

The BCR-ABL fusion protein promotes leukemogenesis through the constitutive activation of several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which drive cell proliferation and inhibit apoptosis.[6][7] PPA-6, like Imatinib and Dasatinib, is hypothesized to act as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates.

BCR_ABL_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PPA6 PPA-6 PPA6->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis JAK_STAT->Proliferation

BCR-ABL signaling and points of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro BCR-ABL Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.

  • Objective: To determine the IC50 value of an inhibitor against recombinant BCR-ABL enzyme.

  • Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the BCR-ABL kinase. The inhibition of this process is quantified.[5]

  • Procedure:

    • Recombinant BCR-ABL enzyme is incubated with varying concentrations of the test compound (e.g., PPA-6, Imatinib, Dasatinib) in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (often radiolabeled with ³²P or ³³P).

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be achieved by capturing the substrate on a filter membrane and quantifying radioactivity using a scintillation counter.

    • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.[5]

Cell Proliferation Assay (MTT Assay)

This assay assesses the ability of an inhibitor to suppress the growth and proliferation of BCR-ABL-dependent CML cells.

  • Objective: To determine the IC50 value of an inhibitor on the viability of BCR-ABL-positive cells.

  • Principle: BCR-ABL positive cells, such as the K562 cell line, are dependent on its kinase activity for their survival and proliferation. Inhibition of BCR-ABL leads to cell cycle arrest and apoptosis. The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7]

  • Procedure:

    • K562 cells are seeded into 96-well plates at an appropriate density.

    • The cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for a period of 72 hours.

    • MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[7]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_invivo In Vivo (Future Studies) Kinase_Assay BCR-ABL Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Culture Culture K562 Cells Compound_Treatment Treat with Compound Series Cell_Culture->Compound_Treatment MTT_Assay MTT Proliferation Assay (72h) Compound_Treatment->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Xenograft CML Xenograft Mouse Model

Preclinical evaluation workflow for TKI candidates.

Conclusion

The hypothetical preclinical data for this compound (PPA-6) suggests it is a potent inhibitor of the wild-type BCR-ABL kinase, with in vitro and cell-based efficacy positioned between that of Imatinib and the more potent second-generation inhibitor, Dasatinib. These preliminary findings warrant further investigation of PPA-6, including its activity against a panel of clinically relevant BCR-ABL mutations and subsequent evaluation in in vivo models of Chronic Myeloid Leukemia. The experimental protocols provided herein offer a standardized framework for such future comparative studies.

References

Establishing the Mechanism of Action of a Novel Pyridazine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured, multi-phase approach to elucidating the mechanism of action (MoA) of a novel pyridazine derivative, herein designated as PDZ-42 . The performance of PDZ-42 is objectively compared with two hypothetical alternatives:

  • Alternative A (Pan-Kinase Inhibitor): A non-selective kinase inhibitor known to induce broad cytotoxic effects.

  • Alternative B (Pathway-Specific Inhibitor): An inhibitor with a known, specific target in a key cell signaling pathway.

By following this guide, researchers can systematically progress from broad phenotypic observations to specific target identification and validation, a critical process in modern drug discovery.[1][2]

Overall Experimental Workflow

The investigation into the MoA of a novel compound is a hierarchical process. It begins with broad, cell-based phenotypic assays to understand the compound's functional effects, followed by more focused biochemical and biophysical assays to identify the specific molecular target and confirm engagement.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation pheno_screen Cell Viability, Apoptosis & Cell Cycle Assays pheno_result Observation: PDZ-42 induces apoptosis and G2/M cell cycle arrest pheno_screen->pheno_result target_id Broad Kinase Panel Screen pheno_result->target_id Hypothesis: Kinase-mediated effect target_result Result: PDZ-42 selectively inhibits Kinase X target_id->target_result target_val Cellular Target Engagement (CETSA) target_result->target_val Hypothesis: Direct binding to Kinase X val_result Confirmation: PDZ-42 directly binds and stabilizes Kinase X in cells target_val->val_result

Caption: A multi-phase workflow for MoA determination.

Phase 1: Phenotypic Effects on Cellular Processes

The initial step is to characterize the cellular phenotype induced by the novel compound. Key assays include evaluating the compound's impact on cell cycle progression and apoptosis, which can provide crucial clues about the underlying MoA.[2][3]

Data Presentation: Comparative Phenotypic Effects

The following table summarizes the hypothetical results from treating a cancer cell line with PDZ-42 and two alternative compounds for 48 hours.

CompoundIC50 (µM)Apoptosis (% Annexin V Positive)[4][5]Cell Cycle Arrest Phase[3][6]
PDZ-42 (Novel Derivative) 1.565%G2/M
Alternative A (Pan-Kinase Inhibitor) 0.885%Pan-cycle arrest
Alternative B (Pathway-Specific Inhibitor) 2.070%G2/M
Vehicle Control (DMSO) > 100< 5%Normal Distribution

Interpretation: The data suggests that PDZ-42 is a potent inhibitor of cell proliferation that induces apoptosis and a specific G2/M phase cell cycle arrest, similar to the pathway-specific inhibitor (Alternative B). This focused effect contrasts with the broader, more toxic profile of the pan-kinase inhibitor (Alternative A).

Experimental Protocols

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[4][5][7]

  • Cell Preparation: Seed 1 x 10⁶ cells in triplicate and treat with the test compounds (PDZ-42, Alternatives A & B) or vehicle control for 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the combined cells twice with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are positive for both stains.[4]

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[3][8][9]

  • Cell Preparation & Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the identification of G0/G1, S, and G2/M populations.[10]

Phase 2: Identification of the Molecular Target

The phenotypic data (G2/M arrest and apoptosis) strongly suggest that PDZ-42 may target a protein kinase involved in cell cycle regulation or apoptosis signaling.[11] A broad kinase screening panel is an effective next step to identify specific kinase targets.[12][13]

Hypothetical Signaling Pathway Modulated by PDZ-42

Based on the observed G2/M arrest, we hypothesize that PDZ-42 targets a kinase upstream of the anaphase-promoting complex (APC/C), a key regulator of the metaphase-to-anaphase transition.

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery cluster_2 Cellular Outcome Kinase_X Kinase X Substrate APC/C Substrate Kinase_X->Substrate Phosphorylates APC APC/C Complex Substrate->APC Activates Anaphase Anaphase Progression APC->Anaphase Arrest G2/M Arrest Apoptosis Apoptosis Arrest->Apoptosis PDZ42 PDZ-42 PDZ42->Kinase_X Inhibits

Caption: Hypothetical pathway showing PDZ-42 inhibiting Kinase X.
Data Presentation: Kinase Inhibition Profile

The inhibitory activity of PDZ-42 and control compounds was assessed against a panel of 100 kinases. The results for the most relevant targets are summarized below.

Kinase TargetPDZ-42 IC50 (nM)Alternative A IC50 (nM)Alternative B IC50 (nM)
Kinase X 15 812
Kinase Y>10,00025>10,000
Kinase Z8,500159,000
CDK15,000104,500
Aurora A7,20056,800

Interpretation: PDZ-42 demonstrates potent and selective inhibition of "Kinase X," with an IC50 value of 15 nM. Its profile is highly similar to the pathway-specific inhibitor (Alternative B) and contrasts sharply with the non-selective activity of the pan-kinase inhibitor (Alternative A).

Experimental Protocols

This assay measures the amount of ADP produced by the kinase reaction, which is converted into a luminescent signal.[13]

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound, followed by 2.5 µL of Kinase X in reaction buffer. Incubate for 10 minutes at room temperature.

  • Initiation: Start the reaction by adding 5 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Phase 3: Confirming Direct Target Engagement in a Cellular Environment

While in vitro assays identify potential targets, it is crucial to confirm that the compound directly binds to its intended target within the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[14] Ligand binding stabilizes the target protein, increasing its melting temperature.

CETSA Workflow Diagram

G A 1. Treat intact cells with PDZ-42 or Vehicle (DMSO) B 2. Heat cell lysates to a range of temperatures A->B C 3. Separate soluble proteins from precipitated proteins B->C D 4. Detect remaining soluble Kinase X via Western Blot C->D

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Results

The thermal shift (ΔTm) indicates the change in the melting temperature of the target protein upon compound treatment. A positive shift confirms target engagement.

CompoundTarget ProteinThermal Shift (ΔTm) in °CInterpretation
PDZ-42 (Novel Derivative) Kinase X+5.2 °CStrong Engagement
Alternative B (Pathway-Specific) Kinase X+4.8 °CStrong Engagement
Vehicle Control (DMSO) Kinase X0 °CNo Engagement

Interpretation: PDZ-42 induces a significant thermal stabilization of Kinase X in intact cells, providing strong evidence of direct target engagement.

Experimental Protocols

This protocol is adapted from published methodologies.[14]

  • Cell Treatment: Treat cultured cells with 10 µM PDZ-42 or vehicle (DMSO) for 2 hours.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by repeated freeze-thaw cycles.

  • Heating Step: Aliquot the cell lysate into PCR tubes and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the heated lysates at high speed (20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Detection by Western Blot: Collect the supernatant (containing soluble proteins). Normalize the total protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Kinase X.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the fraction of soluble protein remaining versus temperature for both the PDZ-42 and vehicle-treated samples. The rightward shift of the curve for the PDZ-42-treated sample indicates thermal stabilization.[14]

Conclusion

This guide outlines a systematic, multi-phase strategy to determine the mechanism of action of a novel pyridazine derivative, PDZ-42. Through a combination of phenotypic, biochemical, and biophysical assays, we have demonstrated how to:

  • Characterize the compound's cellular effects (apoptosis and G2/M arrest).

  • Identify a specific, potent molecular target (Kinase X) through panel screening.

  • Confirm direct binding and engagement with the target in a cellular context using CETSA.

This structured approach, which compares the novel compound to relevant alternatives, provides the robust data and mechanistic confidence required to advance a promising candidate through the drug discovery pipeline.

References

Docking Studies of 6-Phenylpyridazin-3-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on 6-phenylpyridazin-3-amine and structurally related pyridazine derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the binding affinities of these compounds against various protein targets, alongside the experimental methodologies employed. While direct docking studies on this compound are not extensively reported in publicly available literature, this guide synthesizes data from numerous studies on analogous compounds, providing valuable insights into their potential therapeutic applications.

The pyridazine scaffold is a prominent feature in many biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of a ligand to a target protein, thereby guiding the design of more potent and selective drug candidates.[1]

Comparative Docking Performance of Pyridazine Derivatives

The following table summarizes the quantitative data from various docking studies on pyridazine derivatives against several key biological targets. The data highlights the potential of this chemical class to interact with a diverse range of proteins implicated in various diseases.

Derivative Name/ClassTarget Protein(s)Docking Score / Binding Energy (kcal/mol)Key Interacting ResiduesPotential Therapeutic AreaReference(s)
N3, N6-diphenylpyridazine-3,6-diamine derivativesDihydrofolate reductase (DHFR)-5.12 to -8.97Not specifiedAntimicrobial[3]
3,6-disubstituted pyridazine derivativesJNK1Not specifiedMet111Anticancer[4]
Imidazo[1,2-b]pyridazine derivativesPenicillin-binding protein (PBP2a)Not specifiedSER 112, PRO 113, THR 115, TYR 116, GLY 121Antimicrobial[5]
Pyridazinone derivativesCytochrome P450 14 alpha-sterol demethylase (PDB: 1EA1), E. coli DNA gyrase (PDB: 1KZN)Not specifiedNot specifiedAntifungal, Antibacterial[6]
Triazolopyridine, Pyridotriazine, Pyridine–pyrazole hybridsGlcN-6-P synthaseModerate to good binding energiesNot specifiedAntimicrobial, Antioxidant[7]
6-([1,1'-biphenyl]-4-yl)-...-dihydropyridazin-3(2H)-one (R67)DNA (PDB: 6BNA)-42.683 kJ/mol (Free Binding Energy)Not specifiedAnticancer[8]
Chloro-substituted pyridazine derivativesE. coli DNA gyrase subunit B (PDB: 4KFG)Good overlay with co-crystallized ligandNot specifiedAntibacterial[9]
CyanopyridonesVEGFR-2 / HER-2-15.1 (Sorafenib as reference)CYS919, ASP1046 (VEGFR-2)Anticancer[1]

Experimental Protocols: A Generalized Workflow

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. This section provides a detailed, generalized protocol for conducting molecular docking studies with pyridazine derivatives.

Protein Preparation
  • Source: The three-dimensional coordinates of the target protein are typically retrieved from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

  • Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, often at a physiological pH of 7.4.

  • Charge Assignment: Partial atomic charges are assigned to the protein atoms using a force field such as CHARMM or AMBER.

Ligand Preparation
  • Structure Generation: The 2D structure of the pyridazine derivative is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized to its lowest energy state using quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) methods.

  • Charge Assignment: Gasteiger or other partial charges are assigned to the ligand atoms.

Binding Site Identification and Grid Generation
  • Active Site Definition: The binding site on the target protein is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or identified using pocket prediction algorithms.

  • Grid Box Generation: A grid box is generated around the defined active site. This grid defines the volume in which the docking algorithm will search for favorable binding poses of the ligand.

Molecular Docking Simulation
  • Docking Software: A variety of software packages are used for molecular docking, including AutoDock, GOLD, Glide, and MOE.

  • Algorithm: A docking algorithm, such as a Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the grid box and to identify low-energy binding poses.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., binding energy in kcal/mol) for each predicted pose.

Analysis of Results
  • Pose Selection: The predicted binding poses are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The intermolecular interactions between the ligand and the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions with the amino acid residues in the binding pocket.

  • Visualization: The protein-ligand complex is visualized using molecular graphics software like PyMOL, Chimera, or Discovery Studio to qualitatively assess the binding mode.

Visualizing the Docking Process and Potential Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and a hypothetical signaling pathway that could be targeted by pyridazine derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) binding_site Binding Site Identification protein_prep->binding_site ligand_prep Ligand Preparation (Pyridazine Derivative) docking_sim Docking Simulation (e.g., AutoDock) ligand_prep->docking_sim grid_gen Grid Generation binding_site->grid_gen grid_gen->docking_sim pose_analysis Pose & Score Analysis docking_sim->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis visualization Visualization (e.g., PyMOL) interaction_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Kinase_Signaling_Pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Pyridazine Derivative (Potential Inhibitor) inhibitor->raf

Caption: A hypothetical kinase signaling pathway targeted by pyridazine inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Phenylpyridazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Phenylpyridazin-3-amine. Adherence to these step-by-step procedures is critical for mitigating potential hazards.

I. Hazard Profile and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health risks. Based on available Safety Data Sheets (SDS), this compound is classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Furthermore, prolonged or repeated exposure may cause damage to organs.

Before beginning any disposal procedures, it is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information. All handling and disposal operations should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[2][3]

II. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat or other protective clothing.[1][2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[2][3]
III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4] This chemical must not be disposed of down the drain or mixed with general laboratory waste.[5][6]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation :

    • Isolate all waste containing this compound. This includes the pure chemical, solutions, and any contaminated materials such as filter paper, pipette tips, and weighing paper.[6]

    • Solid chemical wastes should be kept separate from liquid wastes.[7][8]

    • Ensure that this waste stream is not mixed with incompatible chemicals, such as strong oxidizing agents.[6][9]

  • Containerization :

    • Place the solid waste into a designated, sealable, and chemically compatible waste container. The original container is often a good choice if it is in good condition.[5][6][8]

    • The container must be in good condition, free from leaks, and have a secure cap.[5][9] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[9]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[6][8][10]

    • The label must also include the full chemical name: "this compound" (no abbreviations or chemical formulas).[10]

    • Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant").[6]

    • Record the date when the waste was first added to the container.[10]

  • Storage :

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[9]

    • This storage area should be close to the point of waste generation and under the supervision of laboratory personnel.[8]

    • The SAA must be well-ventilated and away from sources of heat, sparks, and open flames.[6]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[5]

    • Provide the EHS office with a copy of the Safety Data Sheet (SDS) for this compound.

    • Only authorized personnel should handle the transportation of hazardous waste.[5]

IV. Spill and Accidental Release Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment : Prevent the further spread of the spilled material. For solid spills, avoid generating dust.[3] Do not allow the chemical to enter drains or waterways.[4]

  • Cleanup : Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3] If it is a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the spill before collecting it into the waste container.[11]

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[3] All cleaning materials must also be collected and disposed of as hazardous waste.[3][11]

  • Reporting : Report the spill to your laboratory supervisor and the institutional EHS department in accordance with your facility's procedures.[6]

V. Disposal of Empty Containers

An empty container that held this compound must be handled carefully. If the chemical is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[5][12] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5][12] After proper decontamination, and once all hazard labels have been defaced, the container may be disposed of as regular trash, though institutional policies may vary.[5]

Workflow for Proper Disposal of this compound

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Isolate this compound Waste (Solid, Solutions, Contaminated Materials) B->C D Place in a Designated, Compatible, and Sealable Container C->D E Do NOT Mix with Incompatible Wastes C->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date D->F G Store Sealed Container in a Designated Satellite Accumulation Area (SAA) F->G H Contact Institutional EHS for Waste Pickup G->H I Provide SDS to EHS H->I J Waste Collected by Authorized Personnel I->J S1 Evacuate & Ventilate Area S2 Contain Spill & Absorb with Inert Material S1->S2 S3 Collect Cleanup Debris as Hazardous Waste S2->S3 S3->D Transfer to Waste Container S4 Decontaminate Spill Area S3->S4 S5 Report Spill to Supervisor & EHS S4->S5 Spill Spill Occurs Spill->S1

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Phenylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Phenylpyridazin-3-amine

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals. The following information is synthesized from the available Safety Data Sheet (SDS) and general best practices for handling aromatic amines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

To mitigate these risks, the following personal protective equipment is mandatory.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. Use only outdoors or in a well-ventilated area if a fume hood is not available[1].
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash[1].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently[1].
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination[1].
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: Conduct all reactions within a certified chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Cleaning: Clean the work area, including any spills, according to established laboratory procedures.

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated, and locked-up place[1].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Solid Waste: Collect unreacted this compound and any contaminated disposable labware (e.g., pipette tips, gloves) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Container Disposal:

    • Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations[1].

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazards ("Irritant").

    • Segregation: Do not mix this waste with other incompatible chemical waste.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

Visual Workflow Guides

The following diagrams illustrate the procedural steps for safely handling and disposing of this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Emergency_Ready Ensure Emergency Equipment is Accessible Gather_PPE->Emergency_Ready Work_in_Hood Work in Chemical Fume Hood Emergency_Ready->Work_in_Hood Wear_Goggles_Shield Wear Chemical Goggles & Face Shield Work_in_Hood->Wear_Goggles_Shield Wear_Gloves Wear Chemical-Resistant Gloves Wear_Goggles_Shield->Wear_Gloves Wear_Lab_Coat Wear Lab Coat Wear_Gloves->Wear_Lab_Coat Weigh_and_Handle Weigh and Handle Compound Wear_Lab_Coat->Weigh_and_Handle Decontaminate Decontaminate & Wash Hands Weigh_and_Handle->Decontaminate Clean_Area Clean Work Area Decontaminate->Clean_Area Store_Properly Store in a Tightly Closed Container Clean_Area->Store_Properly

Caption: Workflow for Safe Handling of this compound.

Disposal_Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Tips) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions of Compound Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Excess_Chemical Unused/Excess Compound Excess_Chemical->Solid_Container Label_Waste Label Waste Container Clearly Solid_Container->Label_Waste Liquid_Container->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste Professional_Disposal Dispose via Approved Facility Store_Waste->Professional_Disposal

Caption: Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylpyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Phenylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.